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  • Product: Z-1,2-cis-ACHC-OH
  • CAS: 54867-08-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) for Advanced Research and Drug Development

Introduction: Unveiling the Potential of a Conformationally Constrained Amino Acid In the landscape of modern medicinal chemistry and peptide science, the pursuit of molecules with well-defined three-dimensional structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Conformationally Constrained Amino Acid

In the landscape of modern medicinal chemistry and peptide science, the pursuit of molecules with well-defined three-dimensional structures is paramount for achieving enhanced biological activity and improved pharmacokinetic profiles. cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a conformationally constrained β-amino acid, has emerged as a critical building block in the design of peptidomimetics and foldamers. Its rigid cyclohexane backbone imparts a predictable structural motif upon peptide chains, a characteristic highly sought after by researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular weight, physical properties, and key applications of cis-ACHC. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document aims to serve as an authoritative resource for the scientific community.

Chemical Identity and Physicochemical Properties

cis-2-Aminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid. The "cis" designation indicates that the amino and carboxylic acid functional groups are on the same side of the cyclohexane ring. This stereochemical arrangement is crucial for its role in inducing specific secondary structures in peptides.

Key Identifiers and Properties of cis-2-Aminocyclohexanecarboxylic Acid

PropertyValueSource(s)
IUPAC Name cis-2-aminocyclohexane-1-carboxylic acid[1]
Synonyms cis-ACHC, cis-2-Amino-1-cyclohexanecarboxylic acid[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 45743-49-5
Appearance White to off-white solid/powder
Melting Point ~240 °C (with decomposition)
Boiling Point Data not readily available
Solubility Soluble in water; Sparingly soluble in methanol; Poorly soluble in non-polar organic solvents. Quantitative data is not readily available.[2]
pKa (Carboxyl Group) Estimated ~2-3 (In its zwitterionic form, the ammonium group is electron-withdrawing, lowering the pKa of the carboxylic acid compared to a simple carboxylic acid).
pKa (Amino Group) Estimated ~9-10

Note: Precise, experimentally determined pKa values for cis-2-Aminocyclohexanecarboxylic acid are not widely published. The estimated values are based on the known properties of similar amino acids.

Applications in Research and Drug Development: The Power of Pre-organization

The primary utility of cis-ACHC lies in its ability to introduce conformational rigidity into peptide backbones. This "pre-organization" of the molecular structure can lead to several advantageous properties in the context of drug design and molecular recognition.

1. Peptidomimetics and Foldamers: Peptides are often plagued by poor metabolic stability and low bioavailability, limiting their therapeutic potential.[3] By incorporating rigid building blocks like cis-ACHC, researchers can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[3] These structured peptides, often referred to as foldamers, can adopt stable, predictable secondary structures such as helices and turns.[4][5] This is critical for mimicking the bioactive conformation of a natural peptide ligand, leading to enhanced binding affinity and specificity for its biological target.

2. Enhancing Biological Activity: The constrained nature of cis-ACHC can lock a peptide into a bioactive conformation, thereby increasing its potency. For instance, the substitution of flexible amino acid residues with constrained ones has been a successful strategy in the development of potent opioid peptide analogs.[6] While direct examples of cis-ACHC in marketed drugs are not abundant, the principle of using constrained cyclic amino acids is a well-established strategy in medicinal chemistry. For example, the related 2-aminocyclopentane carboxylic acid has been used as a peptidomimetic for proline in the design of morphiceptin analogs, demonstrating the potential of this class of compounds in modulating receptor activity.[7]

3. Probing Structure-Activity Relationships (SAR): The defined stereochemistry of cis-ACHC allows for a systematic exploration of the conformational requirements for biological activity. By comparing the activity of peptides containing cis-ACHC with those containing its trans-isomer or other constrained amino acids, researchers can gain valuable insights into the optimal three-dimensional structure for interacting with a biological target.

Experimental Protocols: A Guide to Practical Application

The incorporation of cis-ACHC into a peptide sequence is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] The following section provides a detailed, step-by-step protocol for this process, grounded in established methodologies.

Protocol: Incorporation of Fmoc-cis-ACHC-OH into a Peptide Sequence via Manual SPPS

This protocol outlines the manual synthesis of a peptide containing a cis-ACHC residue using Fmoc chemistry on a rink amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-cis-ACHC-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with tryptophan)

  • Water

  • Diethyl ether, cold

  • Solid Phase Peptide Synthesis vessel with a sintered glass frit

  • Shaker or bubbler (using an inert gas like nitrogen)

Step 1: Resin Swelling and Preparation

  • Rationale: The solid support resin must be swollen in a suitable solvent to ensure that the reactive sites are accessible for the subsequent chemical reactions.

  • Procedure:

    • Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

Step 2: Fmoc Deprotection

  • Rationale: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed to allow for the coupling of the next amino acid. Piperidine is a commonly used base for this purpose.[9]

  • Procedure:

    • Add a 20% solution of piperidine in DMF to the swollen resin.

    • Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-cis-ACHC-OH

  • Rationale: The incoming Fmoc-cis-ACHC-OH is activated to form a reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide. DIC is a common coupling agent, and OxymaPure® or HOBt is added to suppress side reactions and improve coupling efficiency.

  • Procedure:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-cis-ACHC-OH and 3-4 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3-4 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Step 4: Chain Elongation

  • Procedure: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Step 5: Final Fmoc Deprotection

  • Procedure: After the final amino acid has been coupled, perform one last Fmoc deprotection (Step 2) to yield the full-length peptide with a free N-terminus.

Step 6: Cleavage and Side-Chain Deprotection

  • Rationale: The completed peptide is cleaved from the solid support resin, and any permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. Scavengers like TIS and water are included to trap reactive carbocations generated during the cleavage process, preventing unwanted side reactions.

  • Procedure:

    • Wash the resin-bound peptide with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains tryptophan, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA and combine the filtrates.

Step 7: Peptide Precipitation and Purification

  • Rationale: The peptide is precipitated from the acidic cleavage solution using a non-polar solvent like cold diethyl ether. This separates the peptide from the soluble cleavage cocktail components.

  • Procedure:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes

To further clarify the experimental workflow and the structural significance of cis-ACHC, the following diagrams are provided.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple (Fmoc-cis-ACHC-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat 4. Repeat Steps 2-3 for next Amino Acid Wash2->Repeat n cycles Final_Deprotect 5. Final Deprotection Repeat->Final_Deprotect Cleave 6. Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Precipitate 7. Precipitate & Purify (Cold Ether, RP-HPLC) Cleave->Precipitate Peptide Purified Peptide Precipitate->Peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of a cis-ACHC containing peptide.

Conformation cluster_flexible Flexible Peptide Chain cluster_constrained Constrained Peptide Chain A1 AA1 A2 AA2 A1->A2 A3 AA3 A2->A3 A4 AA4 A3->A4 B1 AA1 B2 cis-ACHC B1->B2 cis-ACHC B3 AA3 B2->B3 B4 AA4 B3->B4 Flexible Multiple Conformations Constrained Defined Structure

Caption: Impact of cis-ACHC on peptide conformation, inducing a more defined structure.

Conclusion: A Building Block for Future Innovations

cis-2-Aminocyclohexanecarboxylic acid represents more than just another unnatural amino acid; it is a tool for precise molecular engineering. Its ability to impart conformational constraint makes it an invaluable asset in the development of next-generation peptide-based therapeutics and advanced biomaterials. By understanding its fundamental properties and mastering its application in synthesis, researchers can unlock new possibilities in drug discovery, moving beyond the limitations of natural peptides to create novel molecules with enhanced efficacy, stability, and specificity. This guide serves as a foundational resource to support and accelerate such innovative endeavors.

References

  • PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Berlicki, Ł., et al. (2012). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Journal of Organic Chemistry.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lazar, G., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
  • De Marco, R., et al. (2019). Foldamers in Medicinal Chemistry. Molecules.
  • Bocan, T. M., et al. (2010). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • Berlicki, Ł., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity.
  • Amblard, F., et al. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Al-Sha'er, M. A., et al. (2023). Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews.
  • Feng, J., et al. (2019).
  • Thermo Fisher Scientific. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic acid, 97%.
  • Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.
  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research.
  • Mykhailiuk, P. K., et al. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to Z-1,2-cis-ACHC-OH: A Non-Natural Amino Acid for Synthetic Peptide Design

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of peptidomimetics and drug discovery, the quest for novel molecular scaffolds that confer enhanced stability, predictable conform...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptidomimetics and drug discovery, the quest for novel molecular scaffolds that confer enhanced stability, predictable conformations, and potent biological activity is paramount. This technical guide delves into the synthesis, properties, and applications of Z-1,2-cis-ACHC-OH (cis-2-aminocyclohexanecarboxylic acid), a conformationally constrained β-amino acid. As a non-natural building block, cis-ACHC-OH offers a unique toolset for peptide chemists and drug developers to engineer peptides with improved pharmacokinetic profiles and targeted biological functions. This document provides a comprehensive overview, from detailed synthetic protocols and characterization data to its strategic incorporation into peptide sequences for the rational design of innovative therapeutics.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by inherent limitations, including susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The introduction of non-natural amino acids that impose conformational constraints on the peptide backbone is a powerful strategy to overcome these hurdles.

Z-1,2-cis-ACHC-OH, a cyclic β-amino acid, is a pre-organized building block that rigidly influences peptide secondary structure.[1] Its cyclohexane ring restricts the torsional angles of the peptide backbone, guiding the formation of specific, predictable conformations. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the β-amino acid nature of cis-ACHC-OH renders peptides more resistant to degradation by proteases, thereby enhancing their in vivo half-life.[2] This guide will explore the multifaceted utility of this unique building block in modern peptide synthesis and drug development.

Synthesis and Characterization of Z-1,2-cis-ACHC-OH

The synthesis of enantiomerically pure Z-1,2-cis-ACHC-OH is a critical first step for its application in peptide chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and available starting materials.

Synthetic Strategies

Two common approaches for the synthesis of cis-2-aminocyclohexanecarboxylic acid involve the catalytic hydrogenation of anthranilic acid or the derivatization of cyclohexene.

2.1.1. Catalytic Hydrogenation of Anthranilic Acid

A prevalent method involves the hydrogenation of anthranilic acid over a rhodium-on-carbon catalyst.[3] This approach is attractive due to the commercial availability and relatively low cost of the starting material.[3] The reaction typically yields a mixture of cis and trans isomers, which can be separated by crystallization or chromatography.[4]

synthesis_from_anthranilic_acid Anthranilic_Acid Anthranilic Acid Hydrogenation H₂, Rh/C Catalyst High Pressure & Temp Anthranilic_Acid->Hydrogenation Mixture Mixture of cis/trans 2-Aminocyclohexanecarboxylic Acid Hydrogenation->Mixture Separation Separation (Crystallization/ Chromatography) Mixture->Separation cis_ACHC Z-1,2-cis-ACHC-OH Separation->cis_ACHC

Caption: Synthesis of Z-1,2-cis-ACHC-OH from anthranilic acid.

2.1.2. From Cyclohexene Oxide

An alternative route begins with the readily available cyclohexene oxide. This method provides good stereocontrol, leading predominantly to the cis isomer. The key steps involve the opening of the epoxide ring with an amine source, followed by oxidation of the resulting alcohol to a carboxylic acid.

Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols, the amino group of cis-ACHC-OH must be protected, most commonly with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5]

Experimental Protocol: Fmoc Protection of Z-1,2-cis-ACHC-OH

  • Dissolution: Dissolve Z-1,2-cis-ACHC-OH in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Z-1,2-cis-ACHC-OH.

  • Purification: Purify the product by flash column chromatography on silica gel to obtain the pure Fmoc-protected amino acid.

Characterization

The synthesized Z-1,2-cis-ACHC-OH and its Fmoc-protected derivative should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyZ-1,2-cis-ACHC-OHFmoc-Z-1,2-cis-ACHC-OH
Molecular Formula C₇H₁₃NO₂C₂₂H₂₃NO₄
Molecular Weight 143.18 g/mol 365.42 g/mol
Appearance White crystalline solidWhite powder
¹H NMR (DMSO-d₆) δ 1.2-1.8 (m, 8H), 2.9 (m, 1H), 3.2 (m, 1H), 12.1 (br s, 1H)δ 1.2-1.9 (m, 8H), 3.5 (m, 1H), 4.2-4.4 (m, 3H), 7.3-7.9 (m, 8H), 12.4 (br s, 1H)
¹³C NMR (DMSO-d₆) δ 21.5, 24.8, 28.9, 31.2, 53.1, 55.8, 175.4δ 21.3, 24.5, 28.7, 30.9, 46.8, 54.2, 56.1, 65.7, 120.1, 125.3, 127.1, 127.7, 140.7, 143.9, 156.2, 174.9
IR (KBr, cm⁻¹) ~3400 (N-H), ~2930 (C-H), ~1700 (C=O), ~1620 (N-H bend)~3300 (N-H), ~2930 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate)

Conformational Properties and Influence on Peptide Structure

The defining feature of Z-1,2-cis-ACHC-OH is its ability to induce specific secondary structures in peptides. The cyclohexane ring restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a well-defined local conformation.

Torsional Constraints and Secondary Structure Induction

NMR and X-ray crystallography studies have shown that oligomers of cis-ACHC tend to adopt extended conformations rather than well-defined helical or turn structures.[6] However, when alternated with α-amino acids, cis-ACHC can promote the formation of novel helical structures, such as the 11/9-helix.[7] The cis relationship between the amino and carboxyl groups on the cyclohexane ring forces the peptide backbone into a specific turn-like geometry.

conformational_influence cluster_0 Peptide Backbone cluster_1 cis-ACHC Incorporation Flexible_Peptide Flexible Peptide Chain (α-amino acids only) Multiple_Conformations Multiple Conformations Flexible_Peptide->Multiple_Conformations High Conformational Freedom Constrained_Peptide Peptide with cis-ACHC Defined_Structure Defined Secondary Structure (e.g., 11/9-helix) Constrained_Peptide->Defined_Structure Restricted Torsional Angles

Caption: Influence of cis-ACHC on peptide conformation.

Table 2: Typical Dihedral Angles of cis-ACHC in Peptides

Dihedral AngleTypical Range (degrees)
Φ (C'-N-Cα-C') -100 to -140
Ψ (N-Cα-C'-N) +130 to +170
θ (N-Cα-Cβ-Cγ) ±60 (gauche)

Note: These values are approximate and can vary depending on the adjacent residues and the overall peptide sequence.

Applications in Peptide Synthesis and Drug Discovery

The unique structural properties of Z-1,2-cis-ACHC-OH make it a valuable tool for addressing key challenges in peptide-based drug development.

Peptidomimetics and Foldamers

By incorporating cis-ACHC into peptide sequences, researchers can create peptidomimetics with enhanced stability and predictable three-dimensional structures.[2] These "foldamers" can mimic the bioactive conformations of natural peptides, leading to potent and selective interactions with biological targets.

Antimicrobial and Anticancer Peptides

A growing area of interest is the use of cyclic β-amino acids in the design of antimicrobial and anticancer peptides.[6][8] The conformational rigidity and proteolytic resistance conferred by cis-ACHC can lead to peptides with improved efficacy and reduced toxicity. While specific examples of peptides containing solely Z-1,2-cis-ACHC-OH with reported MIC or IC50 values are still emerging in the literature, the broader class of cyclic β-amino acid-containing peptides has shown significant promise. For instance, peptides incorporating related cyclic β-amino acids have demonstrated potent activity against various cancer cell lines, with IC50 values in the low micromolar range.[6] Similarly, antimicrobial peptides with these modifications have shown low micromolar MIC values against pathogenic bacteria.[9]

Incorporation into Peptides via SPPS

Fmoc-protected Z-1,2-cis-ACHC-OH can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Workflow: SPPS incorporating Fmoc-Z-1,2-cis-ACHC-OH

spps_workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Coupling: Fmoc-cis-ACHC-OH + Coupling Reagent (e.g., HBTU/DIEA) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Repeat Repeat Cycle for Next Amino Acid Wash_2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage After Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Sources

Foundational

A Technical Guide to the Preliminary Investigation of Z-1,2-cis-ACHC-OH in Bioactive Peptides

Abstract The incorporation of non-natural, conformationally constrained amino acids into bioactive peptides is a cornerstone of modern peptidomimetic design.[1] This guide provides an in-depth technical framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural, conformationally constrained amino acids into bioactive peptides is a cornerstone of modern peptidomimetic design.[1] This guide provides an in-depth technical framework for the preliminary investigation of Z-1,2-cis-2-aminocyclohexanecarboxylic acid (Z-1,2-cis-ACHC-OH), a cyclic β-amino acid, in the context of bioactive peptide development. We will explore the strategic rationale for its use, detailing its potential to enhance proteolytic stability and induce specific secondary structures. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview, including detailed, field-tested protocols for the chemical synthesis, solid-phase peptide synthesis (SPPS) incorporation, and subsequent structural and functional analysis of Z-1,2-cis-ACHC-OH-containing peptides. Our focus is on providing not just the methodology, but the underlying scientific causality to empower researchers to make informed decisions in their experimental design.

Introduction: The Rationale for Conformational Constraint

Bioactive peptides, short chains of amino acids, are pivotal signaling molecules in a vast array of biological processes.[2][3] However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of unnatural amino acids, particularly cyclic β-amino acids like Z-1,2-cis-ACHC-OH, is a powerful strategy to overcome these limitations.[4][5]

The rigid cyclohexane backbone of Z-1,2-cis-ACHC-OH pre-organizes the peptide backbone, restricting the available conformational space.[6] This constraint can confer two primary advantages:

  • Enhanced Proteolytic Stability: Native peptides are readily degraded by proteases. The altered backbone geometry resulting from β-amino acid incorporation can render the peptide unrecognizable to these enzymes, thereby increasing its circulating half-life.[5][7]

  • Induction of Defined Secondary Structures: While homooligomers of cis-ACHC tend to adopt extended conformations, their incorporation into hetero- and hybrid peptides can stabilize specific secondary structures like turns and helices.[6][8] This is critical for mimicking the bioactive conformation of a native peptide ligand, potentially leading to improved binding affinity and efficacy.

This guide will walk you through the essential steps to test these hypotheses in your own peptide system.

The Experimental Workflow: A Roadmap for Investigation

A successful preliminary investigation follows a logical progression from synthesis to functional validation. Each step is designed to answer a critical question about the impact of Z-1,2-cis-ACHC-OH incorporation.

G cluster_0 Synthesis & Preparation cluster_1 Purification & Verification cluster_2 Structural & Functional Analysis cluster_3 Data Interpretation A Fmoc-cis-ACHC-OH Synthesis B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporate into sequence C Cleavage & Purification (RP-HPLC) B->C D Mass Spectrometry (MS) C->D Verify Mass E Structural Analysis (CD, NMR) D->E F Functional Analysis (Stability, Bioassay) D->F G Compare Modified vs. Native Peptide E->G F->G

Caption: Overall workflow for the investigation of Z-1,2-cis-ACHC-OH in bioactive peptides.

Synthesis and Incorporation of Z-1,2-cis-ACHC-OH

Preparation of Fmoc-Protected Z-1,2-cis-ACHC-OH

The first critical step is the preparation of the building block suitable for Fmoc-based SPPS. The N-terminus of Z-1,2-cis-ACHC-OH must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol: Fmoc Protection of Z-1,2-cis-ACHC-OH [9]

  • Dissolution: Dissolve Z-1,2-cis-ACHC-OH (1.0 eq) in a 10% sodium carbonate solution in water.

  • Addition of Fmoc-Osu: In a separate flask, dissolve Fmoc-Osu (9-fluorenylmethyl succinimidyl carbonate) (1.05 eq) in acetone or acetonitrile.

  • Reaction: Slowly add the Fmoc-Osu solution to the amino acid solution while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 4-6 hours).

  • Workup:

    • Acidify the reaction mixture to a pH of ~2 with 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the resulting solid by flash chromatography or recrystallization to yield Fmoc-Z-1,2-cis-ACHC-OH.

Solid-Phase Peptide Synthesis (SPPS)

With the protected building block in hand, you can proceed with the synthesis of your target peptide. SPPS allows for the stepwise assembly of amino acids on an insoluble resin support.[10][11]

Key Consideration: Coupling Reagents Z-1,2-cis-ACHC-OH is a sterically hindered amino acid. Therefore, the choice of coupling reagent is critical to ensure efficient amide bond formation.[10] Standard reagents like HBTU/HOBt may be sufficient, but for difficult couplings, more potent activators such as HATU or COMU are recommended.

SPPS_Cycle start Start Cycle | Resin-Bound Peptide-NH2 deprotection Fmoc Deprotection 1. Add 20% Piperidine in DMF 2. Mix for 5-10 min 3. Drain and Repeat start->deprotection wash1 Wash DMF (3x) DCM (3x) DMF (3x) deprotection->wash1 coupling Coupling 1. Add Fmoc-cis-ACHC-OH (3 eq) 2. Add HATU (2.9 eq) 3. Add DIPEA (6 eq) in DMF 4. Mix for 1-2 hours wash1->coupling wash2 Wash DMF (3x) coupling->wash2 kaiser_test QC: Kaiser Test | Test for free amines wash2->kaiser_test kaiser_test->coupling Positive (Yellow) -> Recouple end_cycle Cycle Complete | Resin-Bound Peptide-(cis-ACHC)-Fmoc kaiser_test->end_cycle Negative (Purple)

Caption: A representative SPPS cycle for the incorporation of Fmoc-Z-1,2-cis-ACHC-OH.

Protocol: SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 min).[12][13]

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF again.

  • Coupling:

    • Pre-activate a solution of Fmoc-Z-1,2-cis-ACHC-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Quality Control: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (yellow beads), repeat the coupling step. A negative test (purple/blue beads) indicates a successful coupling.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in your sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[14]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Structural and Functional Characterization

Structural Analysis

The primary goal of incorporating Z-1,2-cis-ACHC-OH is to influence the peptide's conformation. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for this analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure of a peptide in solution.[15][16][17] By comparing the CD spectrum of the modified peptide to the native peptide, you can quickly assess if the modification induced a significant structural change.

  • α-helix: Characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: Typically displays a strong negative band near 198 nm.

Protocol: CD Spectroscopy

  • Sample Preparation: Prepare solutions of both the native and modified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectra from 190 nm to 260 nm in a 1 mm path length cuvette at a controlled temperature (e.g., 25°C).

  • Analysis: Compare the spectra. A significant change in the shape and position of the peaks between the native and modified peptide indicates a conformational change induced by the Z-1,2-cis-ACHC-OH residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution, atomic-level information about the peptide's three-dimensional structure in solution.[18][19] 2D NMR experiments like TOCSY and NOESY are essential.

  • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), even if they are far apart in the primary sequence. These through-space correlations are crucial for determining the peptide's fold.

A change in the chemical shifts and the pattern of NOE cross-peaks between the native and modified peptide provides direct evidence of a structural rearrangement.

G cluster_0 Hypothesis cluster_1 Structural Effect cluster_2 Functional Outcome A Native Peptide (Flexible, Random Coil) C Backbone Constraint B cis-ACHC Peptide (Constrained, Defined Turn) B->C Induces D Increased Proteolytic Stability C->D E Enhanced Receptor Binding C->E

Caption: Hypothesized relationship between cis-ACHC incorporation and functional outcomes.

Functional Analysis

Proteolytic Stability Assay

This assay directly tests the hypothesis that Z-1,2-cis-ACHC-OH incorporation enhances resistance to enzymatic degradation.[20][21]

Protocol: In Vitro Protease Stability Assay

  • Incubation: Incubate a known concentration of the native and modified peptides in separate tubes with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an acid (e.g., 10% TFA) or a protease inhibitor cocktail.

  • Analysis: Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Data Interpretation: Plot the percentage of intact peptide versus time. A slower degradation rate for the modified peptide compared to the native peptide confirms enhanced stability.

In Vitro Bioassay

The ultimate goal is to determine if the structural changes translate to improved biological activity. The specific bioassay will depend on the peptide's function (e.g., receptor binding assay, enzyme inhibition assay, cell viability assay).

Example Data Summary

The results of these preliminary investigations can be effectively summarized in a table for direct comparison.

PropertyNative PeptideZ-1,2-cis-ACHC-OH Modified PeptideRationale for Change
CD Dominant Structure Random CoilType II β-turnThe rigid cyclic residue induces a defined backbone turn.
Protease T½ (min) 15>120The non-natural backbone is a poor substrate for the protease.
Receptor Binding IC₅₀ (nM) 25025The constrained conformation better mimics the bioactive state.

Conclusion and Future Directions

This guide has outlined a systematic approach for the preliminary investigation of Z-1,2-cis-ACHC-OH in bioactive peptides. By following these validated protocols for synthesis, purification, and analysis, researchers can efficiently determine the impact of this unique building block on their peptide of interest. Positive results from this preliminary study—namely, confirmed incorporation, evidence of conformational ordering, enhanced proteolytic stability, and improved bioactivity—provide a strong foundation for more advanced studies, including detailed NMR structural determination, in vivo pharmacokinetic and pharmacodynamic experiments, and lead optimization for therapeutic development.

References

  • Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available at: [Link]

  • dos Santos, G. A., et al. (2024). Understanding the Structural Requirements of Peptide-Protein Interaction and Applications for Peptidomimetic Development. PubMed. Available at: [Link]

  • Kelly, S. M., et al. (n.d.). Circular dichroism of peptides. PubMed. Available at: [Link]

  • Maison, W. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Polyak, E., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Barluenga, J., et al. (n.d.). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Kates, S. A., & Albericio, F. (n.d.). Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (n.d.). Some important cyclic β-amino acids. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link]

  • Fernández-Tohigo, C. E., et al. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. Available at: [Link]

  • LePlae, P. R., et al. (2025). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Analysis of peptide structure using NMR spectroscopy. ResearchGate. Available at: [Link]

  • Al-Khazaleh, M. A., et al. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Kelly, S. M. (2021). Beginners guide to circular dichroism. The Biochemist - Portland Press. Available at: [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

  • Estevez, J. C., et al. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • BioTech Pack. (n.d.). Peptide Secondary Structure Analysis Based on CD. Baitai Paike Biotechnology. Available at: [Link]

  • Wang, W., et al. (2025). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Peptide. Wikipedia. Available at: [Link]

  • Fields, G. B. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available at: [Link]

  • Sahu, I. D., et al. (n.d.). NMR-assisted computational studies of peptidomimetic inhibitors bound in the hydrophobic pocket of HIV-1 glycoprotein 41. PMC - NIH. Available at: [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Al-Azzam, O., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available at: [Link]

  • Estevez, J. C., et al. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Available at: [Link]

  • Rettie, S., & Kozlov, S. (2023). Cyclic peptide structure prediction and design using AlphaFold. YouTube. Available at: [Link]

  • Various Authors. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Estevez, J. C., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • JASCOINC. (2022). Basics of Protein Secondary Structure Analysis using FTIR and Circular Dichroism Spectroscopy. YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Conformational Landscape of Z-1,2-cis-ACHC-OH Containing Peptides using NMR Spectroscopy

Introduction: The Structural Imperative in Peptide Drug Design In the quest for novel therapeutics, particularly those targeting protein-protein interactions, peptides have emerged as a promising class of molecules. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Peptide Drug Design

In the quest for novel therapeutics, particularly those targeting protein-protein interactions, peptides have emerged as a promising class of molecules. However, their inherent flexibility and susceptibility to enzymatic degradation often limit their clinical utility. To overcome these challenges, medicinal chemists incorporate conformationally constrained amino acids to pre-organize the peptide into a bioactive conformation and enhance its stability.

One such building block is Z-1,2-cis-ACHC-OH ((1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid), a cyclized β-amino acid derivative.[] Its rigid cyclohexane backbone imposes significant spatial constraints, which can guide the peptide's folding and improve its resistance to proteases.[] Understanding the precise three-dimensional structure that these modified peptides adopt in solution is paramount for establishing a clear structure-activity relationship (SAR) and rationally designing next-generation drug candidates.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure and dynamics of peptides in solution, providing atomic-level insights under near-physiological conditions.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging NMR spectroscopy to determine the conformational ensemble of peptides containing the Z-1,2-cis-ACHC-OH moiety. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and outline the workflow for translating raw spectral data into a high-resolution structural model.

Foundational Principles: Decoding Peptide Structure with NMR

The conformational analysis of peptides by NMR is not about finding a single, static structure, but rather defining an ensemble of structures that the peptide populates in solution.[3][5][6] The incorporation of a rigid element like cis-ACHC helps to narrow this ensemble, making the structural problem more tractable. While homooligomers of cis-ACHC have been shown to favor extended conformations, their incorporation into hetero-oligomers can induce unique folded structures.[7][8] The determination of this structure relies on measuring several key NMR parameters:

  • Nuclear Overhauser Effect (NOE): This is a through-space phenomenon that arises from the dipolar coupling between protons that are close in space (typically less than 5-6 Å), irrespective of their position in the covalent structure.[9][10] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it a powerful source of distance restraints for structure calculation.[11]

  • Scalar (J) Coupling: This is a through-bond interaction between nuclei, mediated by the bonding electrons. For peptide backbones, the three-bond coupling constant between an amide proton and its alpha-proton (³JHN-Hα) is particularly valuable. Its magnitude is related to the intervening φ (phi) dihedral angle by the Karplus relationship, providing crucial angular restraints.[2][12][13][14]

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment, which is a direct function of the peptide's conformation.[4] Dispersed chemical shifts, especially in the amide proton region, are indicative of a well-structured peptide.[15]

  • Amide Proton Temperature Coefficients (dδ/dT): Amide protons involved in stable, intramolecular hydrogen bonds are shielded from the solvent. Consequently, their chemical shifts change less with temperature compared to solvent-exposed protons. A small temperature coefficient (e.g., less than -3.0 ppb/K) is a strong indicator of a hydrogen bond donor, providing a critical long-range structural restraint.[4][16]

Comprehensive Workflow for Conformational Analysis

The journey from a peptide sample to a validated 3D structure is a systematic process. It involves careful sample preparation, a suite of NMR experiments designed to extract specific information, and a computational pipeline to assemble the data into a coherent model.

Figure 1: Overall workflow for NMR-based peptide structure determination.

Detailed Experimental Protocols

The quality of the final structure is critically dependent on the quality of the initial NMR data. The following protocols are designed to ensure robust and reproducible results.

Protocol 1: NMR Sample Preparation

Causality: The goal of sample preparation is to obtain a stable, monomeric peptide solution that yields sharp, well-resolved NMR signals. Poor sample quality is the most common point of failure in NMR structure determination.

Materials:

  • Lyophilized peptide of high purity (>95%)[11][17]

  • Deuterated solvents (e.g., D₂O, CD₃OH, DMSO-d₆)

  • Deuterated buffer components (e.g., sodium phosphate, TRIS)

  • Deuterated acid/base for pH adjustment (e.g., DCl, NaOD)

  • High-quality 5 mm NMR tubes

Step-by-Step Methodology:

  • Solvent Screening (Rationale): The peptide's conformation can be solvent-dependent.[3] It is crucial to select a solvent system where the peptide is fully soluble and stable. For peptides with poor water solubility, organic solvents like methanol or DMSO may be required.[2][7]

    • Begin by testing solubility in your primary desired solvent, typically an aqueous buffer. A common starting point is 90% H₂O / 10% D₂O, which allows for observation of exchangeable amide protons while providing a deuterium signal for the spectrometer's lock system.[11][18]

  • Determine Optimal Concentration (Rationale): The signal-to-noise ratio is directly proportional to concentration, but high concentrations can promote aggregation, leading to broad lines.[19]

    • Prepare a stock solution and acquire a series of 1D ¹H spectra at varying concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).

    • Select the highest concentration that does not show significant line broadening, which is indicative of aggregation. For most peptides, 1-5 mM is an appropriate range.[11][19]

  • Buffer and pH Adjustment (Rationale): A stable pH is essential, as chemical shifts are pH-dependent.[17] For observing amide protons, a pH below 7.5 is recommended to slow down the chemical exchange with water.[18] High salt concentrations can broaden NMR signals.

    • Prepare the buffer using deuterated components. A phosphate buffer (20 mM) is a common choice.

    • Keep the total salt concentration below 300 mM.[18]

    • Dissolve the peptide in the final buffer system. Adjust the pH using DCl or NaOD, correcting the pH meter reading for the deuterium isotope effect (pD = pH_reading + 0.4).

  • Final Sample Preparation:

    • Accurately weigh the peptide and dissolve it in the chosen solvent system to the target concentration in a final volume of ~500 µL.[18][19]

    • Transfer the solution to a high-quality NMR tube.

    • Self-Validation: Acquire a final 1D ¹H spectrum. The spectrum should show sharp lines and good chemical shift dispersion, confirming a high-quality sample.

Protocol 2: NMR Data Acquisition

Causality: A specific suite of 2D NMR experiments is required to unambiguously assign all proton resonances and measure the parameters (NOEs, J-couplings) needed for structure calculation.

Instrumentation: High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

Step-by-Step Methodology:

  • Tuning and Shimming: Tune the probe to the correct frequencies and shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical line shapes.

  • Acquire a 2D TOCSY Spectrum (Rationale): This experiment establishes through-bond connectivities, revealing all protons within a given amino acid's spin system.[9][11] This is the cornerstone of resonance assignment.

    • Use a spin-lock mixing time of ~60-80 ms to allow magnetization transfer throughout the entire amino acid side chain.

  • Acquire a 2D NOESY or ROESY Spectrum (Rationale): This experiment identifies through-space correlations, providing the distance restraints.[16] The choice is critical:

    • NOESY: Ideal for small (<1 kDa) and large (>2 kDa) molecules. For intermediate-sized molecules, the NOE effect can be close to zero, making peaks undetectable.[4][10]

    • ROESY: The Rotating-frame Overhauser Effect is always positive, regardless of molecular weight, making it the experiment of choice for medium-sized peptides where NOESY fails.[4][10] However, ROESY spectra can contain TOCSY artifacts, which must be carefully identified.[10]

    • Use a mixing time of ~150-300 ms. This duration should be optimized to maximize cross-peak intensity while minimizing spin diffusion (the transfer of magnetization over multiple protons, which complicates analysis).

  • Acquire a 2D COSY Spectrum (Rationale): This experiment reveals correlations between protons that are directly J-coupled (typically over 2-3 bonds). It is useful for confirming assignments and is the primary tool for measuring ³JHN-Hα coupling constants from cross-peak fine structure.[11]

  • Acquire Variable Temperature Data (Rationale): This experiment identifies hydrogen-bonded amide protons.[16]

    • Acquire a series of 1D ¹H spectra over a range of temperatures (e.g., 288 K to 318 K in 5 K increments).

    • Ensure the peptide is stable across the entire temperature range.[11]

  • Self-Validation: The acquired 2D spectra should have high signal-to-noise and resolution. There should be a sufficient number of NOE cross-peaks to define the structure. If the number of NOEs is sparse, it may indicate that the peptide is highly flexible or that the experimental conditions (e.g., mixing time) need optimization.

Data Analysis and Structure Calculation

This phase translates the spectral information into a physical model of the peptide.

G cluster_0 NMR Data Inputs cluster_1 Analysis & Interpretation cluster_2 Structure Generation TOCSY TOCSY (Spin Systems) Assignment Sequential Assignment (Hα(i) -> HN(i+1) NOEs) TOCSY->Assignment NOESY NOESY/ROESY (Through-Space) NOESY->Assignment Dist Distance (NOE) NOESY->Dist COSY COSY (J-Couplings) Angle Dihedral (J-coupling) COSY->Angle Restraints Extract Restraints Assignment->Restraints Calc Structure Calculation (e.g., CYANA, CNS) Restraints->Calc Ensemble Final Structural Ensemble Calc->Ensemble

Figure 2: Data analysis workflow from spectra to structure.

Step-by-Step Analysis:
  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the unique proton spin systems for each amino acid in the peptide sequence.[20]

    • Use the NOESY/ROESY spectrum to find sequential NOEs (e.g., between the α-proton of residue i and the amide proton of residue i+1). These through-space connections allow you to "walk" along the backbone, assigning each spin system to its correct position in the primary sequence.[11]

  • Deriving Structural Restraints:

    • Distance Restraints: Integrate the volumes of the NOESY/ROESY cross-peaks. Calibrate these volumes against a known distance (e.g., the fixed distance between geminal protons) to classify them into distance ranges (e.g., strong: 1.8-2.7 Å; medium: 1.8-3.5 Å; weak: 1.8-5.0 Å). This generates a list of upper distance bounds.[2]

    • Dihedral Angle Restraints: Carefully measure the ³JHN-Hα coupling constants from a high-resolution 1D or 2D spectrum. Apply the Karplus equation to convert these values into allowed ranges for the φ dihedral angle. For example, a large coupling constant (> 8 Hz) typically corresponds to an extended conformation (φ ≈ -120°), while a small coupling constant (< 5 Hz) is consistent with a helical conformation (φ ≈ -60°).[2]

    • Hydrogen Bond Restraints: Plot the amide proton chemical shifts versus temperature. Protons with slopes less steep than -3.0 ppb/K are identified as potential hydrogen bond donors.[4]

  • Structure Calculation and Validation:

    • Input the lists of distance, dihedral, and hydrogen bond restraints into a structure calculation program like CYANA or CNS.[2][16]

    • The software uses a simulated annealing algorithm to generate an ensemble of, typically, 20-50 structures that best satisfy all the experimental restraints without violating basic covalent geometry.[11][21]

    • The final ensemble is validated by checking for low restraint violation energies and good stereochemical quality (e.g., using a Ramachandran plot). The precision of the structure is reflected by the root-mean-square deviation (RMSD) among the ensemble members.

Data Presentation and Interpretation

A key part of the analysis is to present the foundational NMR data clearly.

Table 1: Exemplary NMR Data Summary for a Hypothetical cis-ACHC Peptide

Residueδ¹H (ppm)³JHN-Hα (Hz)Temp. Coeff. (ppb/K)Key Sequential/Medium-Range NOEs
Ala-1NH: 8.526.5-4.8Hα(1) -> HN(2)
ACHC-2 NH: 7.98 9.2 -3.9 Hα(2) -> HN(3)
Val-3NH: 8.118.8-5.1Hα(3) -> HN(4)
Gly-4NH: 8.95--2.1Hα(1) -> HN(4)
Leu-5NH: 7.658.1-1.5Hα(4) -> HN(5)

Interpretation:

  • The large ³JHN-Hα value for ACHC-2 (9.2 Hz) suggests it adopts an extended conformation.

  • The small temperature coefficients for Gly-4 and Leu-5 indicate their amide protons are likely involved in a hydrogen bond, stabilizing a turn structure.

  • The key NOE from Hα of Ala-1 to the amide proton of Gly-4 is a long-range contact that confirms a folded structure, bringing the ends of the peptide segment closer together.

Advanced Considerations: Integrating Computational Methods

While NMR provides experimental restraints, it offers a time- and ensemble-averaged view. Molecular dynamics (MD) simulations can be powerfully combined with NMR data to generate a more holistic model of a peptide's conformational dynamics.[22][23]

  • NMR-Restrained MD: Experimental restraints can be incorporated into MD simulations to guide the sampling of conformational space, leading to a more accurate representation of the solution-state ensemble.

  • Validation of Force Fields: MD simulations can predict structural ensembles, which can then be validated by comparing predicted NMR parameters (NOEs, J-couplings) with experimental data.[23] This iterative process refines both the structural model and the computational force field.[22]

Conclusion

The conformational analysis of peptides containing novel building blocks like Z-1,2-cis-ACHC-OH is a cornerstone of modern drug discovery. NMR spectroscopy, through a systematic application of multidimensional experiments and computational analysis, provides unparalleled insight into the solution-state structures of these molecules. The protocols and workflow detailed in this note offer a robust framework for researchers to elucidate these conformations, thereby accelerating the design-build-test-analyze cycle and paving the way for the development of more potent and stable peptide-based therapeutics.

References

  • Vertex AI Search. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability.
  • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • BOC Sciences. Z-1,2-cis-ACHC-OH - (CAS 54867-08-2).
  • PMC. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides.
  • PubMed. Peptide structure determination by NMR.
  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects.
  • SeRMN. (2017). Folding peptides studied by NMR.
  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides.
  • Zerbe/Bader. peptide nmr.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.
  • ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study.
  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
  • Unknown Source. NMR sample preparation guidelines.
  • Unknown Source. (2018). NOESY and ROESY.
  • PMC. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides.
  • PubMed Central. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space.
  • ResearchGate. (2025). Molecular Dynamics Simulations of Peptides.
  • Unknown Source. (2021). Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex.
  • ResearchGate. (2025). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC).
  • PMC. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
  • Triclinic Labs. Peptide NMR Analysis Services.
  • YouTube. (2023). A computational approach to design structured peptides and predict peptide behavior in solution.
  • PubMed Central. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin.
  • ResearchGate. Experimental J Coupling Constants and Backbone Interproton Distances of....
  • PubMed. (2011). Atomistic molecular dynamics simulations of peptide amphiphile self-assembly into cylindrical nanofibers.
  • YouTube. (2023). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.).
  • PubMed. An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations.

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Application

Application Note: Characterizing Peptide Helicity with Circular Dichroism Spectroscopy

Focus: Analysis of Peptides Incorporating the Constrained Amino Acid Z-1,2-cis-ACHC-OH Abstract Circular Dichroism (CD) spectroscopy is an indispensable, non-destructive technique for analyzing the secondary structure of...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Analysis of Peptides Incorporating the Constrained Amino Acid Z-1,2-cis-ACHC-OH

Abstract

Circular Dichroism (CD) spectroscopy is an indispensable, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of far-UV CD spectroscopy to assess the helicity of synthetic peptides, with a special focus on those incorporating Z-1,2-cis-ACHC-OH (cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid).[] Peptides containing conformationally constrained amino acids are of high interest in medicinal chemistry for their enhanced enzymatic stability and pre-organized structural motifs.[4][5] We will explore the underlying principles of CD, the unique structural influence of cis-ACHC, provide a comprehensive experimental protocol from sample preparation to data analysis, and discuss the interpretation of the resulting spectra.

The Principle of Circular Dichroism Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[6] In the far-UV region (typically 190-250 nm), the CD signal of a peptide is dominated by the amide bonds of the polypeptide backbone.[2] The regular, repeating arrangement of these amide bonds in secondary structures like α-helices and β-sheets creates a distinct chiral environment, resulting in characteristic CD spectra.[7]

  • α-Helices: Exhibit a strong positive band around 192 nm and two characteristic negative bands at approximately 208 nm and 222 nm.[8][9] The presence of both negative minima is a hallmark of α-helical content.

  • β-Sheets: Show a single broad negative band around 216-218 nm and a positive band around 195-200 nm.[9]

  • Random Coils: A disordered or unfolded state typically displays a strong negative band below 200 nm and very low ellipticity above 215 nm.[10][11]

By analyzing the shape and magnitude of a peptide's CD spectrum, one can qualitatively and quantitatively assess its secondary structure composition.[12]

CD_Principle cluster_light_path Light Path cluster_output Measurement Unpolarized Light Unpolarized Light Linear Polarizer Linear Polarizer Unpolarized Light->Linear Polarizer Step 1 PEM Photoelastic Modulator (PEM) Linear Polarizer->PEM Step 2 Circularly Polarized Light Alternating Left & Right Circularly Polarized Light PEM->Circularly Polarized Light Step 3 Chiral Sample Chiral Sample Circularly Polarized Light->Chiral Sample Step 4 Detector Detector Chiral Sample->Detector Step 5 Signal (ΔA) Differential Absorption (ΔA) Detector->Signal (ΔA) Output CD_Workflow Experimental & Analysis Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Peptide Synthesis & Purification (HPLC) B Accurate Concentration Determination (e.g., UV-Vis) A->B E Sample Preparation (Dilution in Quartz Cuvette) B->E C Solvent & Buffer Preparation (Filtered, low absorbance) D Instrument Setup (N2 Purge, Temp Control) D->E F Baseline Scan (Buffer Only) E->F G Sample Scan F->G H Data Processing (Baseline Subtraction, Smoothing) G->H I Conversion to Mean Residue Ellipticity [θ] H->I J Spectral Interpretation (Identify Minima/Maxima) I->J K Helicity Assessment J->K

Caption: A comprehensive workflow from peptide synthesis to helicity analysis.

Materials and Reagents
  • Peptide: Synthesized peptide containing Z-1,2-cis-ACHC-OH, purified to >95% (typically by RP-HPLC).

  • Solvent/Buffer: A solvent that dissolves the peptide and is transparent in the far-UV range. Common choices include:

    • Deionized water

    • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) - these are helix-inducing co-solvents and are often used to assess a peptide's intrinsic helical propensity.

    • Crucial Note: Avoid buffers with high absorbance below 200 nm, such as those containing imidazole or high concentrations of chloride. [13]* Equipment:

    • CD Spectropolarimeter (e.g., Jasco, Applied Photophysics)

    • Nitrogen gas source (high purity, >99.99%)

    • Quartz cuvette with a known pathlength (e.g., 0.1 cm is common for far-UV peptide work). [14] * Calibrated micropipettes.

Sample Preparation
  • Determine Peptide Concentration Accurately: This is the most critical step for quantitative analysis. Use a method like UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or utilize a quantitative amino acid analysis. For peptides without aromatic residues, accurate weighing of lyophilized powder is an alternative, but ensure the peptide salt form and water content are accounted for.

  • Prepare a Stock Solution: Dissolve the peptide in the chosen buffer to create a concentrated stock solution (e.g., 1-2 mg/mL).

  • Prepare the Working Sample: Dilute the stock solution to a final concentration suitable for CD analysis. For a 0.1 cm pathlength cuvette, a typical concentration is 0.1-0.2 mg/mL. [15] * Causality: The final absorbance of the sample should not exceed ~1.0-1.2 AU at any wavelength in the scan to avoid detector saturation and ensure a good signal-to-noise ratio. [14][16]

Instrument Setup and Data Acquisition
  • Nitrogen Purge: Purge the instrument with high-purity nitrogen gas for at least 15-30 minutes before turning on the lamp. Continue purging throughout the experiment.

    • Causality: Oxygen absorbs strongly in the far-UV region (<200 nm). Nitrogen purging removes oxygen from the lamp housing and monochromator, improving light throughput and signal quality. [14]2. Temperature Control: Set the desired temperature using the Peltier controller (e.g., 25 °C). Allow the system to equilibrate. [14]3. Set Acquisition Parameters: Use the instrument software to set the parameters for the scan.

ParameterTypical ValueRationale
Wavelength Range 260 nm down to 190 nmCovers the key spectral features for peptide secondary structures. [1]
Scan Speed 20-50 nm/minA slower speed improves signal-to-noise but increases scan time. [14]
Bandwidth 1.0 nmA good balance between spectral resolution and light throughput.
Integration Time 1-2 secondsAlso known as D.I.T. (Data Integration Time). Longer times improve S/N.
Accumulations 3-5 scansAveraging multiple scans significantly improves the signal-to-noise ratio. [17]
  • Acquire Baseline Spectrum: Fill the cuvette with the exact same buffer/solvent used for the peptide sample. Run the scan using the parameters above. This spectrum accounts for any background signal from the solvent and instrument optics.

  • Acquire Sample Spectrum: Carefully rinse the cuvette with the peptide sample, then fill it. Run the scan using the identical parameters.

Data Analysis and Interpretation

Data Processing
  • Baseline Subtraction: Subtract the averaged baseline spectrum from the averaged sample spectrum. The resulting spectrum should be near zero at wavelengths where the peptide does not absorb (e.g., >250 nm).

  • Smoothing (Optional): If the data is noisy, a gentle smoothing algorithm (e.g., Savitzky-Golay) may be applied. Be cautious not to oversmooth, as this can distort spectral features.

Conversion to Mean Residue Ellipticity

To compare data between experiments and with literature values, the raw output (ellipticity in millidegrees, mdeg) must be normalized. The standard unit is Mean Residue Ellipticity ([θ]), with units of deg·cm²·dmol⁻¹. [18] The conversion is done using the following equation:

[θ] = (θ × MRW) / (10 × d × c)

Where:

  • [θ] is the Mean Residue Ellipticity.

  • θ is the observed ellipticity in degrees (mdeg / 1000).

  • MRW is the Mean Residue Weight (Molecular Weight of the peptide / (Number of amino acids - 1)).

  • d is the cuvette pathlength in cm .

  • c is the peptide concentration in g/mL .

Interpreting the Spectrum

After converting the data to [θ], plot [θ] versus wavelength.

  • Identify Key Features: Look for the characteristic minima and maxima. The table below summarizes the key values for canonical structures. [8][9]

    Secondary Structure Positive Peak (nm) Negative Peak(s) (nm) Typical [θ] at 222 nm (deg·cm²·dmol⁻¹)
    α-Helix ~192 ~208 and ~222 -30,000 to -40,000
    β-Sheet ~195-200 ~216-218 -5,000 to -15,000

    | Random Coil | ~212 (weak) | ~198 | ~ -2,000 to 0 |

  • Assess Helicity of the cis-ACHC Peptide:

    • If the spectrum shows two distinct negative minima near 222 nm and 208 nm, it is a strong indication of α-helical content. The incorporation of cis-ACHC within the sequence is permitting or participating in a helical fold.

    • If the spectrum resembles that of a random coil (strong negative band only below 200 nm), it suggests the cis-ACHC residue, along with its neighboring amino acids, is preventing the formation of a stable helical structure under the tested conditions.

    • A spectrum with a single minimum around 216 nm would suggest β-sheet character, which is less common for short, linear peptides unless specifically designed to aggregate.

Quantitative estimation of the percentage of helicity can be performed using various algorithms and deconvolution software, though a common approximation relies on the ellipticity at 222 nm. [19][20]

Conclusion

Circular Dichroism spectroscopy is a powerful and accessible method for probing the secondary structure of peptides containing novel building blocks like Z-1,2-cis-ACHC-OH. By following a rigorous and validated protocol, researchers can gain critical insights into how such constrained residues influence peptide conformation. This information is vital for the iterative design process in drug discovery, helping to create peptidomimetics with enhanced stability and well-defined structures for improved therapeutic efficacy. [21]

References

  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB00906H. [Link]

  • The Bumbling Biochemist. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. [Link]

  • Jia, W., et al. (2018). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The CD spectra of representative α-helix, β-sheet, and random coil structures. ResearchGate. [Link]

  • Olis, Inc. (n.d.). Units of CD Measurement. Olis, Inc.[Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. [Link]

  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Avbelj, F., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. ACS Publications. [Link]

  • White, S. H., et al. (2009). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. National Institutes of Health. [Link]

  • Liyanage, M. R., & Bakshi, K. (2014). Circular Dichroism of Peptides. Moodle@Units. [Link]

  • ResearchGate. (2017). CD data is represented in ellipticity how can i convert it in to molar ellipticity? ResearchGate. [Link]

  • Avbelj, F., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. National Institutes of Health. [Link]

  • Ito, Y., & Suga, H. (2014). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Avbelj, F., et al. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv. [Link]

  • Kuril, A. K., et al. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines. [Link]

  • ResearchGate. (n.d.). Characteristic far-UV CD spectra for an all-α-helix, an all-β-sheet... ResearchGate. [Link]

  • Baldwin, R. L., et al. (1984). Circular dichroism spectra of short, fixed-nucleus alanine helices. PNAS. [Link]

  • Gellman, S. H., et al. (2013). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. UConn Health. [Link]

  • ResearchGate. (n.d.). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. [Link]

  • Applied Photophysics. (n.d.). CD Units FAQs. Applied Photophysics. [Link]

  • ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

  • Wallace, B. A., & Lees, J. G. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC Digital Content. [Link]

  • LibreTexts Chemistry. (2022). Circular Dichroism. LibreTexts. [Link]

  • Gellman, S. H., et al. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. [Link]

  • Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons. [Link]

  • University of Warwick. (n.d.). Best practice in CD. University of Warwick. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Method

Application Notes &amp; Protocols: High-Resolution Purification of Peptides Incorporating Z-1,2-cis-ACHC-OH

Abstract The incorporation of conformationally constrained non-proteinogenic amino acids, such as 1,2-cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), is a pivotal strategy in modern peptide-based drug design. These mod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of conformationally constrained non-proteinogenic amino acids, such as 1,2-cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), is a pivotal strategy in modern peptide-based drug design. These modifications can impart favorable properties, including enhanced proteolytic stability, improved receptor affinity, and controlled secondary structures.[1][2] When coupled with an N-terminal benzyloxycarbonyl (Z) protecting group, the resulting Z-cis-ACHC-OH containing peptides present unique and significant challenges for purification. This guide provides an in-depth analysis of the inherent difficulties and presents robust, field-proven protocols for the high-resolution purification of these complex peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction: The Purification Challenge

Peptides containing Z-1,2-cis-ACHC-OH are characterized by two key structural features that profoundly influence their chromatographic behavior:

  • The Z (Benzyloxycarbonyl) Group: This N-terminal protecting group is highly hydrophobic, significantly increasing the overall hydrophobicity of the peptide. This necessitates the use of stronger organic mobile phases for elution.

  • The cis-ACHC Residue: As a cyclic β-amino acid, cis-ACHC introduces a rigid conformational constraint.[3][4] This rigidity can lead to unique folding patterns and potentially expose hydrophobic surfaces, further complicating separation from closely related impurities, such as diastereomers or deletion sequences.[5][6]

The primary goal of purification is to resolve the target peptide from a complex mixture of synthetic byproducts, including deletion sequences, incompletely deprotected peptides, and isomers.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this task due to its high resolving power and compatibility with volatile, mass spectrometry-friendly mobile phases.[7][8][9]

Foundational Principles: Optimizing RP-HPLC for Complex Peptides

The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[9] For peptides containing Z-cis-ACHC-OH, meticulous optimization of several key parameters is critical for achieving baseline resolution.

Column Chemistry: Selecting the Stationary Phase

The choice of stationary phase is paramount. The increased hydrophobicity imparted by the Z-group and the cyclic ACHC residue dictates the selection.

Stationary Phase Pore Size (Å) Typical Application & Rationale
C18 (Octadecyl) 100 - 120 ÅRecommended for most Z-cis-ACHC-OH peptides. The long alkyl chains provide strong hydrophobic retention, which is necessary to retain the highly non-polar peptide.[10] Suitable for peptides up to ~5,000 Da.
C8 (Octyl) 100 - 120 ÅAlternative for highly hydrophobic peptides. If retention on a C18 column is excessively long, a C8 phase offers slightly less hydrophobicity, potentially reducing run times and improving peak shape.
C4 (Butyl) 300 ÅGenerally not recommended for these peptides. Primarily used for large proteins where the shorter alkyl chains prevent denaturation and allow access to the silica backbone.

Expert Insight: For peptides incorporating Z-cis-ACHC-OH, a high-quality, end-capped C18 column is the superior starting point. End-capping minimizes interactions with residual silanol groups on the silica surface, preventing peak tailing and improving resolution.

Mobile Phase Optimization: The Role of Modifiers and Ion-Pairing Agents

The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly acetonitrile (ACN).[11] The key to successful separation lies in the additives used in these solvents.

  • Acidic Modifiers: Acidic conditions (pH 2-3) are standard for peptide purification.[12] This ensures that the carboxylic acid groups are protonated, minimizing ionic interactions with the stationary phase and leading to sharper peaks.

    • Trifluoroacetic Acid (TFA): The most common choice.[13] At a concentration of 0.1%, TFA acts as an excellent ion-pairing agent. It forms a neutral complex with the positively charged amine groups on the peptide, enhancing hydrophobic interaction with the stationary phase and dramatically improving peak shape and resolution.[14]

    • Formic Acid (FA): An alternative to TFA, often used when TFA interferes with downstream applications or mass spectrometry sensitivity.[15] However, FA is a weaker ion-pairing agent, which can lead to broader peaks and reduced retention for some peptides.

  • Stronger Ion-Pairing Agents: For particularly difficult separations where TFA does not provide adequate resolution, stronger, more hydrophobic ion-pairing agents can be employed. These agents can alter the selectivity of the separation, potentially resolving impurities that co-elute with TFA.[16]

    • Heptafluorobutyric Acid (HFBA): A more hydrophobic ion-pairing agent than TFA, which can increase the retention of hydrophilic peptides and alter the elution order of closely related impurities.[16][17] Caution: HFBA is less volatile than TFA and can be difficult to remove from the peptide and the HPLC system.

Purification Workflow: From Crude to >95% Purity

A systematic, multi-step approach ensures efficient and successful purification. This workflow integrates analytical scouting, preparative purification, and rigorous quality control.

PurificationWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_purify Phase 2: Purification cluster_qc Phase 3: Quality Control & Final Product Crude Crude Peptide Synthesis (Post-cleavage & precipitation) Dissolve Dissolve in Minimal DMSO/ACN/H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Analytical Analytical HPLC-MS (Method Development) Filter->Analytical Prep Preparative RP-HPLC (Gradient Elution) Analytical->Prep Optimized Gradient Collect Fraction Collection (Based on UV 214/280 nm) Prep->Collect QC QC Analysis of Fractions (Analytical HPLC & MS) Collect->QC Pool Pool Pure Fractions QC->Pool Lyophilize Lyophilization Pool->Lyophilize FinalQC Final QC (Purity >95%) Lyophilize->FinalQC

Figure 1: Overall workflow for the purification of Z-cis-ACHC-OH peptides.

Detailed Protocols

Protocol 1: Analytical RP-HPLC for Method Development

This initial step is crucial for determining the retention time of the target peptide and optimizing the separation gradient for the preparative scale.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 30-40 °C. Elevating temperature can improve peak shape for hydrophobic peptides.[18]

  • Sample Preparation:

    • Dissolve a small amount of crude peptide (~1 mg) in 1 mL of a mixture such as 50% ACN/water or a minimal amount of DMSO topped up with the ACN/water mixture.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[19]

  • Chromatographic Run (Scouting Gradient):

    • Inject 10-20 µL of the prepared sample.

    • Run a broad linear gradient to locate the peptide, for example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Analysis and Gradient Optimization:

    • Identify the target peptide peak using an integrated mass spectrometer (LC-MS).

    • Once the retention time (t_R) and the corresponding %B are known, design a shallower gradient around this point for better resolution. A good rule of thumb is to create a gradient that spans 15-20% around the elution percentage over 20-30 minutes.[20] For example, if the peptide elutes at 50% B, an optimized gradient could be 40-60% B over 25 minutes.

Protocol 2: Preparative RP-HPLC Purification

This protocol scales up the optimized analytical method to purify milligram to gram quantities of the peptide.[10]

  • System Preparation:

    • Column: C18, 21.2 x 250 mm, 5-10 µm particle size (or appropriate size for the desired loading).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: Scale up from the analytical flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is ~20 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation and Loading:

    • Dissolve the crude peptide in the minimum volume of a strong solvent (like DMSO or DMF), then dilute with Mobile Phase A until just before precipitation occurs. This ensures the sample is fully dissolved but binds efficiently to the column upon injection.

    • The maximum loading capacity depends on the column size and the complexity of the crude mixture. For a 21.2 mm ID column, loading can range from 50 to 200 mg per injection.

  • Chromatographic Run and Fraction Collection:

    • Equilibrate the column with the starting percentage of Solvent B from your optimized gradient for at least 3-5 column volumes.

    • Inject the prepared sample.

    • Run the optimized shallow gradient developed in Protocol 1.

    • Collect fractions manually or with an automated fraction collector based on the UV chromatogram, ensuring to collect the entire peak and the valleys between adjacent peaks separately.

Protocol 3: Quality Control and Product Finalization
  • Fraction Analysis:

    • Analyze each collected fraction corresponding to a UV peak (and adjacent fractions) using the analytical HPLC-MS method from Protocol 1.

    • Confirm the identity and purity of each fraction.

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity specification (typically >95%).

    • Freeze the pooled solution (e.g., in a dry ice/acetone bath) and lyophilize to remove the water and acetonitrile. The resulting product will be a fluffy, white powder as a TFA salt.

  • Final QC:

    • Perform a final analytical HPLC and MS on the lyophilized product to confirm its purity and identity.

Troubleshooting Common Issues

Troubleshooting start Problem p1 Poor Peak Shape (Tailing or Broadening) start->p1 p2 Low Recovery (Peptide Irreversibly Binds) start->p2 p3 Poor Resolution (Co-elution of Impurities) start->p3 s1 Solutions - Increase column temperature (30-50°C) - Check for column degradation - Ensure full sample dissolution - Use stronger ion-pairing agent (HFBA) p1->s1 s2 Solutions - Add 10-20% isopropanol to Solvent B - Use a less retentive column (e.g., C8) - Perform column flushes with high organic content p2->s2 s3 s3 p3->s3

Figure 2: Decision tree for troubleshooting common purification problems.

Conclusion

The successful purification of peptides containing the hydrophobic Z-group and the conformationally rigid cis-ACHC residue is a challenging yet achievable task. Success hinges on a systematic approach that begins with careful analytical method development and is followed by a scaled-up preparative run. By optimizing column chemistry, mobile phase composition, and the elution gradient, researchers can consistently achieve high-purity peptides suitable for the most demanding applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the complexities of this specific purification challenge.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • protocols.io. (2016). HPLC Purification of Peptides. [Link]

  • ResearchGate. (n.d.). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). [Link]

  • ResearchGate. (n.d.). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?
  • Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Biotage. (2023).
  • ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. [Link]

  • National Center for Biotechnology Information. (2014). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. [Link]

  • Royal Society of Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Nowick, J. S. (n.d.).
  • PubMed. (n.d.). Development and Challenges of Cyclic Peptides for Immunomodulation. [Link]

  • PubMed. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. [Link]

  • Agilent. (n.d.).
  • MDPI. (2024). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. [Link]

  • ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • ResearchGate. (n.d.). Peptide retention in RP ion pair HPLC. a, " screening " effect of...[Link]

  • UNC High-Throughput Peptide Synthesis and Array Facility. (n.d.). General Description of Services. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. [Link]

  • National Center for Biotechnology Information. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. [Link]

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Application

Introduction: The Imperative for Structural Constraint in Peptide Therapeutics

An In-Depth Guide to the Synthesis of Conformationally Constrained Cyclic Peptides Using (Z)-1,2-cis-Aminocyclohexanecarboxylic Acid ((Z)-cis-ACHC) Cyclic peptides have emerged as a compelling class of therapeutic candid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Conformationally Constrained Cyclic Peptides Using (Z)-1,2-cis-Aminocyclohexanecarboxylic Acid ((Z)-cis-ACHC)

Cyclic peptides have emerged as a compelling class of therapeutic candidates, bridging the gap between small molecules and large biologics.[1][2] Their constrained cyclic structure offers significant advantages over linear counterparts, including enhanced metabolic stability, improved receptor affinity and selectivity, and often, better cell permeability.[2][3] A key strategy in modern peptide drug design is the introduction of unnatural, conformationally rigid amino acids to pre-organize the peptide backbone into a specific, bioactive conformation.[4][5] This approach minimizes the entropic penalty upon binding to a biological target, leading to enhanced potency.

This application note provides a detailed technical guide on the synthesis of cyclic peptides incorporating (Z)-1,2-cis-Aminocyclohexanecarboxylic Acid ((Z)-cis-ACHC-OH), a unique β-amino acid. The cis relationship between the amino and carboxyl groups on the cyclohexane ring introduces a significant structural constraint, promoting well-defined turn or extended structures within the peptide macrocycle.[6] We will explore the underlying scientific principles, provide validated step-by-step protocols for synthesis and cyclization, and discuss critical parameters for success.

Scientific Principles: The Role of (Z)-cis-ACHC in Peptide Architecture

(Z)-cis-ACHC is a pre-organized β-amino acid that enforces a distinct conformational bias.[7] Unlike its more commonly studied trans-ACHC diastereomer, the cis isomer favors two principal gauche conformations around the Cα–Cβ bond.[7] When incorporated into a peptide sequence, this rigidity directs the peptide backbone into specific spatial arrangements. While homooligomers of cis-ACHC do not typically form stable helical structures, their true power lies in their use within heterooligomers, where they can act as potent turn-inducers or stabilizers of extended conformations. This ability to dictate local geometry is paramount for mimicking the native structure of a binding epitope.

Core Synthesis Strategy: From Linear Precursor to Cyclic Product

The synthesis of a cyclic peptide is a multi-stage process that begins with the assembly of a linear peptide precursor, followed by an intramolecular cyclization reaction. The most common approach, and the one detailed here, is "head-to-tail" cyclization, which involves forming a stable amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid.[3][8]

Two primary strategies exist for the cyclization step:

  • On-Resin Cyclization: The peptide remains anchored to the solid support, typically through a side chain. This method can simplify purification by washing away excess reagents. However, the solid support can impose steric hindrance, potentially lowering the efficiency of the cyclization reaction for conformationally demanding peptides.[9]

  • Solution-Phase Cyclization: The linear peptide is first cleaved from the resin and then cyclized in solution. This is often the preferred method as it allows the peptide to freely adopt the necessary conformation for ring closure. The critical parameter for success in this approach is the use of high dilution to favor the desired intramolecular reaction over intermolecular oligomerization.[9][10]

This guide will focus on a robust workflow combining Solid-Phase Peptide Synthesis (SPPS) for the linear precursor followed by solution-phase cyclization for maximal yield and purity.

Experimental Workflow Overview

The overall process is a systematic, multi-step procedure that demands careful execution at each stage. The workflow is designed to build the linear peptide on a solid support, release it with its side-chain protection intact, perform the key cyclization step in solution, and finally, remove all protecting groups to yield the pure, cyclic product.

G cluster_0 Solid-Phase Synthesis (SPPS) cluster_1 Cleavage & Cyclization cluster_2 Final Processing Resin 1. Resin Loading SPPS_Cycle 2. Iterative Fmoc-SPPS Cycles (Deprotection -> Coupling -> Wash) Resin->SPPS_Cycle Cleavage 3. Cleavage from Resin (Protected Peptide) SPPS_Cycle->Cleavage Cyclization 4. Solution-Phase Cyclization (High Dilution) Cleavage->Cyclization Deprotection 5. Side-Chain Deprotection Cyclization->Deprotection Purification 6. RP-HPLC Purification Deprotection->Purification Characterization 7. Characterization (MS, HPLC) Purification->Characterization

Caption: Overall workflow for cyclic peptide synthesis.

Detailed Protocols & Methodologies

Protocol 1: Preparation of Fmoc-(Z)-cis-ACHC-OH

While commercially available, the Fmoc-protected derivative of (Z)-cis-ACHC can be prepared in-house. This protocol is adapted from established procedures.[11]

Materials & Reagents

ReagentM.W.Amount (10 mmol scale)Equivalents
(Z)-cis-ACHC-OH143.181.43 g1.0
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)337.333.71 g1.1
Triethylamine (TEA)101.192.8 mL2.0
Acetonitrile (ACN)-50 mL-
Water (Deionized)-50 mL-
Ethyl Acetate (EtOAc)-200 mL-
1 M Hydrochloric Acid (HCl)-150 mL-
Saturated Sodium Chloride (Brine)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Dissolve (Z)-cis-ACHC-OH (1.0 eq) and triethylamine (2.0 eq) in a 1:1 mixture of acetonitrile and water (100 mL total). Stir until fully dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 25 mL of acetonitrile.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes at room temperature.

  • Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the remaining aqueous solution and wash with 50 mL of diethyl ether to remove unreacted Fmoc-OSu. Discard the ether layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield Fmoc-(Z)-cis-ACHC-OH as a white solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol utilizes the standard Fmoc/tBu (tert-butyl) strategy for solid-phase peptide synthesis.[12]

Materials & Reagents

Reagent/MaterialPurpose
2-Chlorotrityl chloride (2-CTC) resinSolid support for peptide assembly
Fmoc-protected amino acidsBuilding blocks
N,N-Dimethylformamide (DMF), peptide synthesis gradePrimary solvent
Dichloromethane (DCM)Solvent
20% (v/v) Piperidine in DMFFmoc deprotection agent
HBTU/HATUCoupling (activating) agent
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
1% (v/v) Trifluoroacetic acid (TFA) in DCMCleavage agent for 2-CTC resin

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (C-terminal residue, 1.5 eq) in DMF.

    • Add DIPEA (3.0 eq) to the amino acid solution.

    • Add the solution to the swollen resin and shake for 2-4 hours.

    • Quench any remaining active sites on the resin by adding methanol (0.8 mL per gram of resin) and shaking for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Iterative SPPS Cycle for Subsequent Amino Acids:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain. Repeat with a second 15-minute incubation.

    • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

    • Coupling:

      • In a separate tube, pre-activate the next Fmoc-amino acid (3.0 eq) with HBTU/HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Shake for 1-2 hours. Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence, including the Fmoc-(Z)-cis-ACHC-OH.

  • Cleavage of Protected Linear Peptide:

    • After the final coupling and washing steps, ensure the N-terminal Fmoc group is removed.

    • Wash the resin with DCM (5x) to prepare for cleavage.

    • Treat the resin with a solution of 1% TFA in DCM. Perform multiple short treatments (10 x 3 minutes) to gently cleave the peptide while leaving side-chain protecting groups intact.[11]

    • Collect the filtrate in a flask containing pyridine (10% of the total filtrate volume) to neutralize the TFA.

    • Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.

The Critical Cyclization Step

The success of the entire synthesis hinges on the efficiency of the intramolecular cyclization. The conformation induced by the cis-ACHC residue can either facilitate or hinder this process, making optimization of conditions essential.

G Intra Intra Inter Inter

Caption: High dilution favors desired intramolecular cyclization.

Protocol 3: Solution-Phase Cyclization

This protocol is designed to maximize the yield of the cyclic monomer by suppressing the formation of dimers and larger oligomers.[9]

Materials & Reagents

ReagentM.W.Purpose
Crude Protected Linear Peptide-Substrate
HATU380.23Coupling agent
DIPEA101.19Base
Anhydrous DMF-Solvent
Diethyl Ether (cold)-Precipitation agent

Procedure:

  • High Dilution Setup:

    • Dissolve the crude protected linear peptide in a volume of anhydrous DMF to achieve a final concentration of 0.1-0.5 mM. This is the most critical step to prevent oligomerization.

    • Place the solution in a large flask with vigorous stirring.

  • Reagent Addition:

    • In a separate vial, dissolve HATU (1.5 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF.

    • Add this activating solution dropwise to the stirring peptide solution over 4-6 hours using a syringe pump. This slow addition maintains a low concentration of the activated species, further favoring intramolecular reaction.

  • Reaction & Monitoring:

    • Allow the reaction to proceed overnight at room temperature.

    • Monitor the reaction by taking small aliquots and analyzing via LC-MS to observe the consumption of the linear precursor and the appearance of the cyclic product.

  • Work-up:

    • Once the reaction is complete, evaporate the DMF under high vacuum.

    • Redissolve the residue in a minimal amount of methanol or DCM.

    • Add the solution dropwise to a large volume of cold diethyl ether with stirring to precipitate the protected cyclic peptide.

    • Centrifuge or filter to collect the precipitate. Wash with cold ether and dry under vacuum.

Protocol 4: Final Deprotection and Purification

The final step removes the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

Procedure:

  • Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage: Add the cleavage cocktail to the crude protected cyclic peptide (approx. 10 mL per 100 mg of peptide). Stir at room temperature for 2-3 hours.

  • Precipitation: Add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected cyclic peptide.

  • Purification:

    • Collect the crude peptide by centrifugation.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[11]

    • Collect fractions corresponding to the desired product peak.

  • Final Product: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Protocol 5: Characterization

Final validation of the synthesized peptide is essential.

  • Purity Analysis: Inject a small sample onto an analytical RP-HPLC system to confirm purity (typically >95%).

  • Identity Confirmation: Analyze the pure product using Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm that the observed molecular weight matches the calculated mass of the cyclic peptide.[11]

  • Structural Analysis: For detailed conformational studies, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the three-dimensional structure of the peptide in solution.[11][13]

Conclusion and Field Insights

The incorporation of (Z)-cis-ACHC into peptide sequences is a powerful tool for generating conformationally defined cyclic peptides. The protocols outlined in this guide provide a robust and validated pathway from linear precursor to purified cyclic product. Success in this field requires not only procedural accuracy but also a deep understanding of the underlying chemistry. The causality is clear: the pre-organized structure of cis-ACHC dictates the peptide's folding propensity, and the high-dilution conditions of the cyclization reaction ensure this propensity is realized in a high-yield intramolecular event. By mastering these techniques, researchers can unlock new possibilities in the design of potent and selective peptide-based therapeutics and research tools.

References

  • Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid - The Royal Society of Chemistry. Available at: [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. Available at: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H. Available at: [Link]

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF - ResearchGate. Available at: [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed. Available at: [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. Available at: [Link]

  • Approaches for peptide and protein cyclisation - PMC - NIH. Available at: [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic. Available at: [Link]

  • VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed. Available at: [Link]

  • Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J. Available at: [Link]

  • Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. Available at: [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - NIH. Available at: [Link]

  • Cyclic peptides — Small and big and their conformational aspects. Available at: [Link]

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases | Journal of the American Chemical Society. Available at: [Link]

  • Identification of a key peptide cyclase for novel cyclic peptide discovery in Pseudostellaria heterophylla - PMC - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Synthesis of Peptides Containing Z-1,2-cis-ACHC-OH

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the unique, conformationally constrained amino acid, Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the unique, conformationally constrained amino acid, Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-1,2-aminocyclohexanecarboxylic acid). The incorporation of cyclic amino acids like ACHC is a powerful strategy for designing peptides with enhanced proteolytic stability and well-defined secondary structures. However, the inherent steric bulk and conformational rigidity of Z-1,2-cis-ACHC-OH can present significant challenges during solid-phase peptide synthesis (SPPS), leading to undesirable side reactions that can compromise the yield and purity of your target peptide.

This guide is structured to provide you with not only solutions to common problems but also a deeper understanding of the underlying chemical principles. By anticipating and mitigating these challenges, you can streamline your synthetic workflow and achieve your desired product with greater confidence.

Section 1: Understanding the Core Challenges

The primary difficulties in synthesizing peptides with Z-1,2-cis-ACHC-OH stem from its unique structural features:

  • Steric Hindrance: The bulky cyclohexane ring, in conjunction with the N-terminal benzyloxycarbonyl (Z) protecting group, can significantly impede the approach of the activated carboxyl group to the incoming nucleophilic amine of the growing peptide chain. This can lead to sluggish or incomplete coupling reactions.

  • Epimerization: The α-proton of Z-1,2-cis-ACHC-OH is susceptible to abstraction under the basic conditions often employed during activation and coupling. This can lead to a loss of stereochemical integrity, resulting in a mixture of diastereomeric peptides that are often difficult to separate.[1][2]

  • Diketopiperazine Formation: When a dipeptide containing Z-1,2-cis-ACHC-OH is attached to the resin, intramolecular cyclization to form a diketopiperazine can occur, leading to cleavage of the peptide from the solid support and termination of the synthesis.[3][4]

The following sections will provide detailed troubleshooting guides and frequently asked questions to address these specific issues.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of Z-1,2-cis-ACHC-OH containing peptides.

Problem 1: Low Coupling Efficiency of Z-1,2-cis-ACHC-OH

Symptom: A positive Kaiser test (indicating unreacted free amines) after a standard coupling cycle for Z-1,2-cis-ACHC-OH.

Root Cause Analysis: The primary culprit is the significant steric hindrance posed by the cis-cyclohexane ring and the Z-protecting group.[5][6] Standard coupling conditions may not be sufficiently robust to overcome this steric barrier, leading to incomplete acylation of the resin-bound amine.

Solutions:

  • Optimize Your Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often necessary. While standard carbodiimides like DIC can be effective, uronium or phosphonium-based reagents are generally preferred.

    Coupling Reagent Class Key Advantages for Hindered Couplings Considerations
    HATU UroniumHigh reactivity, rapid activation.Can be expensive.
    HBTU UroniumEffective and commonly used.Slightly less reactive than HATU.
    PyBOP PhosphoniumGood for reducing racemization.Can be less reactive than uronium salts.
    COMU UroniumHigh solubility and reactivity.Newer reagent, may be less familiar.
  • Employ a Double Coupling Strategy: A straightforward and often effective method is to simply repeat the coupling step with a fresh solution of activated Z-1,2-cis-ACHC-OH.[7] This provides a second opportunity for the reaction to go to completion.

  • Increase Reaction Time and Temperature: Extending the coupling time from the typical 1-2 hours to 4-6 hours can improve yields. If your synthesis setup allows, a moderate increase in temperature (e.g., to 35-40°C) can also enhance the reaction rate. However, be mindful that elevated temperatures can also increase the risk of epimerization.[7]

Experimental Protocol: Double Coupling of Z-1,2-cis-ACHC-OH using HATU

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate Z-1,2-cis-ACHC-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base such as DIPEA (6 equivalents) in DMF for 1-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1.5 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Z-1,2-cis-ACHC-OH.

    • Agitate the reaction mixture for another 1.5 hours.

  • Monitoring and Capping:

    • Perform a Kaiser test to confirm the absence of free amines.

    • If the Kaiser test is negative, proceed with washing the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • If the Kaiser test is still positive, consider a capping step with acetic anhydride to block any remaining unreacted amines before proceeding to the next deprotection step.

Problem 2: Suspected Epimerization of the ACHC Residue

Symptom: Appearance of a new, closely eluting peak in the HPLC chromatogram of the crude peptide, having the same mass as the target peptide.

Root Cause Analysis: The α-proton of the activated Z-1,2-cis-ACHC-OH can be abstracted by base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired cis-isomer and the undesired trans-isomer (epimer).[1][2] This is a significant concern for sterically hindered amino acids where longer reaction times and stronger bases may be employed.

Solutions:

  • Choice of Base: The choice and amount of base used during coupling are critical. Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.

  • Minimize Pre-activation Time: The longer the activated species exists in solution before reacting with the resin-bound amine, the greater the opportunity for epimerization. Add the coupling reagent to the amino acid and base mixture immediately before adding it to the resin.

  • Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used in conjunction with carbodiimide coupling reagents (like DIC) to minimize epimerization.[8][9] These additives form active esters that are less prone to racemization.

Workflow for Minimizing Epimerization

G cluster_0 Pre-Coupling Strategy cluster_1 Coupling Reaction cluster_2 Post-Coupling Analysis start Start with Z-cis-ACHC-OH reagent Select Coupling Reagent and Base start->reagent Choose wisely preactivate Minimize Pre-activation Time reagent->preactivate Critical for stereochemical integrity couple Perform Coupling at Room Temperature preactivate->couple monitor Monitor Reaction Progress couple->monitor hplc Analyze Crude Peptide by RP-HPLC monitor->hplc Check for diastereomers ms Confirm Mass by Mass Spectrometry hplc->ms Verify mass of peaks

Caption: Workflow for minimizing epimerization of Z-cis-ACHC-OH.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use Fmoc-protection instead of Z-protection for cis-ACHC-OH?

A: Yes, Fmoc-cis-ACHC-OH is a viable alternative. The Fmoc group is removed under milder, basic conditions (typically with piperidine), which can sometimes reduce the risk of side reactions associated with the harsher acidic conditions required for Z-group removal (hydrogenolysis).[] However, the steric bulk of the Fmoc group is also significant, so the challenges with coupling efficiency will likely remain.

Q2: How can I confirm that epimerization has occurred?

A: The most common method is high-performance liquid chromatography (HPLC). Epimers (diastereomers) will often have slightly different retention times on a reverse-phase column, appearing as two closely eluting peaks with the same mass.[11][12] For definitive confirmation, you can collect the two peaks and analyze them by nuclear magnetic resonance (NMR) spectroscopy or by enzymatic digestion followed by chiral GC-MS analysis.

Q3: What is the best solvent to use for coupling Z-1,2-cis-ACHC-OH?

A: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for particularly difficult couplings involving sterically hindered residues, N-methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties, which can help to reduce peptide aggregation on the resin.[7]

Q4: Is diketopiperazine formation a major concern with Z-1,2-cis-ACHC-OH?

A: Diketopiperazine formation is most likely to occur when the dipeptide attached to the resin has a secondary amino acid (like proline or, in this case, ACHC) at the N-terminus. The risk is highest after the deprotection of the second amino acid in the sequence. To minimize this, you can:

  • Couple a dipeptide or tripeptide unit that already contains the Z-cis-ACHC-OH residue.

  • Use a resin that is less prone to diketopiperazine formation, such as a 2-chlorotrityl chloride (2-CTC) resin, which allows for milder cleavage conditions.

Logical Relationship of Side Reactions

G cluster_0 Synthetic Conditions cluster_1 Potential Side Reactions Base Strong Base / Long Activation Epimerization Epimerization Base->Epimerization LowYield Low Coupling Yield Base->LowYield can be a consequence of trying to avoid epimerization with weaker base Temp Elevated Temperature Temp->Epimerization Sequence ACHC at N-terminus of Dipeptide DKP Diketopiperazine Formation Sequence->DKP

Caption: Interplay of conditions and side reactions in Z-cis-ACHC-OH synthesis.

Section 4: Analytical Methods for Quality Control

Ensuring the purity and stereochemical integrity of your final peptide is paramount. A robust analytical workflow should be in place to detect and quantify any side products.

Analytical Technique Purpose What to Look For
Reverse-Phase HPLC (RP-HPLC) Purity assessment and detection of diastereomers.A single, sharp peak for the target peptide. Closely eluting peaks with the same mass may indicate epimers.
Mass Spectrometry (MS) Confirmation of molecular weight.The expected molecular weight for the target peptide. Can be coupled with HPLC (LC-MS) for peak identification.
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of stereochemistry.Characteristic chemical shifts and coupling constants for the cis-ACHC residue. Comparison with an authentic standard can confirm stereochemistry.
Amino Acid Analysis (AAA) Confirmation of amino acid composition.The correct ratio of all amino acids, including the ACHC residue.
Chiral Gas Chromatography (GC) Quantification of D- and L-amino acids after hydrolysis.Can be used to determine the extent of epimerization of the ACHC residue.

References

  • Farida, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(21), 10893–10901. [Link]

  • Farida, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Gao, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46943–46951. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Li, Y., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 30(10), 2058–2066. [Link]

  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. European Journal of Pharmaceutical Sciences, 159, 105721. [Link]

  • Gatos, D., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(5), 277–284. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189–194. [Link]

  • Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5368. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Toth, G. K., & Vantus, T. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Letters in Peptide Science, 8(3-5), 187–191. [Link]

  • Lambert, J.-F., et al. (2021). The role of cyclic diketopiperazine in the formation of polypeptides on silica surfaces. Scientific Reports, 11(1), 14352. [Link]

  • Julian, R. R., et al. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. Analytical Chemistry, 86(21), 10893–10901. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage for Peptides Containing Z-1,2-cis-ACHC-OH

Introduction Welcome to the technical support guide for optimizing the cleavage of synthetic peptides incorporating Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid). This non-proteinogenic, c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for optimizing the cleavage of synthetic peptides incorporating Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid). This non-proteinogenic, conformationally constrained amino acid is a powerful tool for designing bioactive peptides and peptidomimetics with enhanced enzymatic stability.[] However, its unique structure, particularly the TFA-stable Z-protecting group and the sterically demanding cyclohexyl ring, presents distinct challenges during the final cleavage and deprotection step.

This guide provides a structured, in-depth resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your cleavage strategy for maximal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cleavage of peptides containing Z-1,2-cis-ACHC-OH.

Q1: What is Z-1,2-cis-ACHC-OH and why does it require special cleavage considerations?

A: Z-1,2-cis-ACHC-OH is a synthetic amino acid derivative featuring a cis-configured cyclohexane ring, which imparts conformational rigidity to the peptide backbone.[] It is protected at its amino group by a benzyloxycarbonyl (Z or Cbz) group. The primary challenge arises from the orthogonal nature of this protecting group in the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the final cleavage from the resin and deprotection of most side-chains is accomplished with a strong acid like Trifluoroacetic Acid (TFA), the Z-group is highly resistant to TFA.[2][3] Therefore, a standard TFA cleavage protocol will release the peptide from the resin but will leave the Z-group intact on the ACHC residue, requiring a separate, dedicated deprotection step.

Q2: My peptide yield is very low after standard TFA cleavage. Is the ACHC residue preventing cleavage from the resin?

A: This is a strong possibility. While incomplete cleavage can have many causes, the steric bulk of the cyclohexyl ring of ACHC can hinder the access of TFA to the acid-labile linker attaching the peptide to the solid support.[4] This "sluggish" cleavage can lead to significantly reduced yields. Optimization may require extending the cleavage time, increasing the reaction temperature, or altering the composition of the cleavage cocktail to improve resin swelling and reagent access.

Q3: How do I confirm if the Z-group was successfully removed after cleavage?

A: The most definitive method is mass spectrometry (MS). Compare the observed molecular weight of your purified peptide with the calculated theoretical mass.

  • If the Z-group is still present, the observed mass will be approximately 134.13 Da higher than the expected mass of the fully deprotected peptide (C₈H₇O₂ = 135.04 Da, but cleavage results in the addition of a proton, so the net mass difference is C₈H₆O₂ = 134.04 Da).

  • Analytical HPLC can also be used.[5][6] The Z-protected peptide is significantly more hydrophobic than its deprotected counterpart and will have a longer retention time on a reverse-phase column. A successful deprotection will show a shift to an earlier retention time.

Q4: Can I remove the Z-group and cleave the peptide from the resin in a single step?

A: Generally, no. The conditions required for Z-group removal are fundamentally different from those for standard TFA-based resin cleavage. The most common method for Z-group removal is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst), which is performed in solution after the peptide has been cleaved from the resin and purified.[7][8][9] Attempting a one-pot approach is not recommended as the reagents are incompatible and would lead to a complex mixture of side products.

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic, cause-and-effect approach to resolving specific issues encountered during your experiments.

Problem 1: Low Peptide Yield - Incomplete Cleavage from the Resin
  • Symptom: After cleavage, precipitation, and drying, the mass of the crude peptide is significantly lower than theoretically expected.

  • Verification: Perform a post-cleavage test on a small sample of the resin beads. The Kaiser test is a reliable colorimetric assay to detect the presence of the N-terminal primary amine of the peptide still bound to the resin.[10] A positive result (blue beads) confirms incomplete cleavage.

Root Causes & Recommended Actions
Potential Cause Explanation Troubleshooting Steps
Steric Hindrance The bulky cyclohexyl ring of ACHC can physically block TFA from reaching the resin linker, slowing down the cleavage reaction.1. Extend Cleavage Time: Increase the reaction time from the standard 2-3 hours up to 4-6 hours. Monitor a small aliquot over time via HPLC to determine the optimal duration.[11] 2. Increase Temperature: If extended time is insufficient, perform the cleavage at an elevated temperature (e.g., 38-50°C).[12][13] Use a dedicated cleavage apparatus for heating.
Poor Resin Swelling The peptide-resin must be fully swollen for the cleavage reagents to penetrate the polymer matrix effectively.1. Pre-Swell the Resin: Before adding the full cleavage cocktail, wash and swell the resin with a small amount of dichloromethane (DCM) for 15-20 minutes. 2. Optimize Cleavage Cocktail Volume: Ensure you are using a sufficient volume of the TFA cocktail to fully immerse and suspend the resin (typically 10-15 mL per gram of resin).[12]
Aggregation on Resin Hydrophobic peptides, especially those containing constrained residues like ACHC, can aggregate on the support, further limiting reagent access.1. Use a Chaotropic Salt (Advanced): In difficult cases, a small amount of a chaotropic agent like Guanidine-HCl can be included in the cleavage cocktail to disrupt secondary structures, but this requires careful optimization.
Problem 2: Mass Spectrometry Shows an Unexpectedly High Mass (+134 Da)
  • Symptom: The primary peak in the mass spectrum corresponds to the mass of the desired peptide plus the mass of the Z-group.

  • Verification: This MS result is a direct confirmation of the Z-group's presence.

Root Cause & Recommended Action
Potential Cause Explanation Troubleshooting Steps
Z-Group Stability to TFA The benzyloxycarbonyl (Z) group is stable under the strongly acidic conditions of a standard TFA cleavage cocktail. This is an expected outcome of the chemistry.Perform a Dedicated Z-Group Deprotection Step: After cleaving the peptide from the resin and performing an initial purification (e.g., precipitation), the Z-group must be removed in a separate reaction. The gold-standard method is catalytic hydrogenation. See the detailed protocol below.
Problem 3: Multiple Impurity Peaks in HPLC/MS Analysis
  • Symptom: The crude product shows a complex HPLC chromatogram with multiple peaks, and MS analysis reveals side products.

  • Verification: Analyze the masses of the major impurities. Do they correspond to re-attachment of other protecting groups (e.g., t-Butyl, Trityl) or oxidative damage?

Root Causes & Recommended Actions
Potential Cause Explanation Troubleshooting Steps
Inadequate Scavenging During TFA cleavage, side-chain protecting groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive carbocations.[14] If not "scavenged" (quenched), these can re-attach to nucleophilic residues like Trp, Met, Tyr, or Cys.[12][15]Optimize the Scavenger Cocktail: The choice of scavengers is critical and depends on your peptide's sequence.[13] Refer to the table below to design a cocktail tailored to your peptide. A good starting point for most peptides is Reagent K or a similar mixture.[12][16]
Oxidation Methionine (Met) can be oxidized to its sulfoxide, and Cysteine (Cys) can form disulfide bridges, especially during extended cleavage times.1. Use Thiol-Based Scavengers: Include scavengers like 1,2-ethanedithiol (EDT) or 1,4-benzenedimethanethiol (1,4-BDMT) to create a reducing environment.[17] 2. Degas Solvents: Purge the TFA and other solvents with nitrogen or argon before preparing the cocktail to minimize dissolved oxygen.

Data Presentation & Key Protocols

Table 1: Common Scavengers for TFA Cleavage Cocktails

This table summarizes the function of common scavengers to help you design an optimal cleavage cocktail based on your peptide's amino acid composition.[12][13]

ScavengerTypical % (v/v)Target Protecting Group / Side ReactionNotes
Triisopropylsilane (TIS) 2.5 - 5%Trityl (Trt), Pmc, PbfHighly effective at scavenging trityl cations from His, Cys, Asn, Gln. Also reduces methionine sulfoxide.
Water (H₂O) 2.5 - 5%t-Butyl (tBu), BocQuenches t-butyl cations generated from Boc, OtBu, and tBu protecting groups.
1,2-Ethanedithiol (EDT) 2.5%Trityl (Trt)Prevents re-attachment to Tryptophan (Trp). Also acts as a reducing agent to prevent oxidation. Has a strong odor.
Thioanisole 2 - 5%Pbf (from Arg)Soft nucleophile that helps prevent side reactions on Tyr and Trp. Assists in removing the Pbf group from Arginine.
Phenol 2 - 5%GeneralScavenges various carbocations and protects Tyrosine (Tyr) and Tryptophan (Trp) from modification.
DODT (3,6-Dioxa-1,8-dithiooctane) 2.5%Trityl (Trt)A less odorous alternative to EDT with similar protective effects for Trp.
Experimental Protocol 1: Optimized TFA Cleavage for Peptides with Z-1,2-cis-ACHC-OH

Objective: To efficiently cleave the peptide from the resin while removing acid-labile side-chain protecting groups, acknowledging the Z-group will remain.

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Pre-Swelling: Add 1-2 mL of DCM to the resin and gently agitate for 20 minutes.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail based on your peptide's sequence (see Table 1). A robust general cocktail is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5 v/v/v/v) .

  • Cleavage Reaction: Drain the DCM from the resin. Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) and cap the vessel. Allow the reaction to proceed for 3-4 hours at room temperature with occasional gentle swirling.

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a 15 mL conical tube. Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates. Add the combined TFA solution dropwise into ~10 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers and dissolved protecting groups. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Confirm the successful cleavage (with Z-group attached) via HPLC and MS.

Experimental Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation

Objective: To selectively remove the Z (Cbz) group from the purified, resin-cleaved peptide. This method avoids the use of pressurized hydrogen gas.[3]

  • Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent like methanol, ethanol, or a mixture including acetic acid to aid solubility.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% relative to the peptide).

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate (3-5 equivalents).[3]

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by HPLC/MS by taking small aliquots, filtering them through a syringe filter to remove the Pd/C, and analyzing the filtrate.

  • Workup: Once the reaction is complete, carefully filter the entire mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude peptide can then be purified by preparative HPLC.

Visualization of Workflows

Diagram 1: Overall Cleavage & Deprotection Workflow

CleavageWorkflow Start Peptide on Resin (with Z-ACHC) Cleavage Step 1: TFA Cleavage (3-4 hours) Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis1 Analysis 1 (HPLC/MS) Confirm Z-Peptide Precipitation->Analysis1 Analysis1->Cleavage Low Yield/ Incomplete Deprotection Step 2: Z-Group Removal (Catalytic Hydrogenation) Analysis1->Deprotection Mass OK (+134 Da) Purification Final Purification (Prep-HPLC) Deprotection->Purification Analysis2 Analysis 2 (HPLC/MS) Confirm Final Peptide Purification->Analysis2 End Pure Deprotected Peptide Analysis2->End Mass & Purity OK

Caption: Workflow for Z-1,2-cis-ACHC-OH peptide cleavage and deprotection.

Diagram 2: Decision Tree for Troubleshooting Cleavage Issues

TroubleshootingTree Start Initial Cleavage Attempt CheckYieldPurity Analyze Crude Product (Yield & HPLC/MS) Start->CheckYieldPurity LowYield Low Yield? CheckYieldPurity->LowYield No BadPurity Poor Purity? CheckYieldPurity->BadPurity Yes LowYield->BadPurity No KaiserTest Perform Kaiser Test on Resin LowYield->KaiserTest Yes Success High Yield & Purity Proceed to Z-Deprotection BadPurity->Success No CheckMasses Analyze Impurity Masses BadPurity->CheckMasses Yes PositiveKaiser Positive (Blue Beads) Incomplete Cleavage KaiserTest->PositiveKaiser Positive NegativeKaiser Negative (Handling Loss) KaiserTest->NegativeKaiser Negative ExtendCleavage Action: 1. Extend Time (4-6h) 2. Increase Temp (38°C) PositiveKaiser->ExtendCleavage SideProducts Side-Products (e.g., +56, +242 Da) CheckMasses->SideProducts Re-attachment Oxidation Oxidation (e.g., +16 Da) CheckMasses->Oxidation Oxidation OptimizeScavengers Action: Adjust Scavenger Cocktail (See Table 1) SideProducts->OptimizeScavengers AddReducingAgent Action: Add EDT/DODT Degas Solvents Oxidation->AddReducingAgent

Caption: Decision-making flowchart for troubleshooting cleavage problems.

References

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Link not available]
  • HPLC Analysis and Purification of Peptides. PubMed Central (PMC). [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. [Source Link not available]
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Reddit. [Link]

  • Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). Cheméo. [Link]

  • (A) The cleavage pattern of peptide; (B) HPLC–ESI-MS of Peak 1;... ResearchGate. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Source Link not available]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed Central (PMC). [Link]

  • Peptide Cleavage and Protected Cleavage Procedures Applic

Sources

Troubleshooting

Technical Support Center: Optimization of NMR Data Acquisition for Z-1,2-cis-ACHC-OH Peptide Structural Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural analysis of peptides containing the non-canonical amino acid, Z-1,2-cis-aminocyclohexaneca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural analysis of peptides containing the non-canonical amino acid, Z-1,2-cis-aminocyclohexanecarboxylic acid (Z-1,2-cis-ACHC-OH). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges posed by this conformationally constrained building block. Our focus is on the practical optimization of NMR data acquisition to ensure high-quality data for robust structural elucidation.

Introduction: The Challenge of a Constrained Residue

The incorporation of Z-1,2-cis-ACHC-OH into a peptide chain introduces significant conformational rigidity. Unlike flexible linear peptides, the cyclohexane ring of cis-ACHC pre-organizes the backbone, favoring specific spatial arrangements. Studies have shown that oligomers containing cis-ACHC tend to adopt extended conformations rather than forming tight folds.[1] This inherent structure presents both an opportunity and a challenge for NMR analysis. While the reduced conformational heterogeneity can simplify spectra, it can also lead to a sparse set of Nuclear Overhauser Effect (NOE) signals, making the complete determination of the 3D structure non-trivial.[2] This guide is designed to help you optimize your experimental setup to extract the maximum amount of structural information.

Section 1: FAQs on Sample Preparation - The Foundation of Quality Data

High-quality NMR data begins with a meticulously prepared sample. For peptides, especially those prone to aggregation, this step is critical.

Q1: What is the optimal concentration for my Z-1,2-cis-ACHC-OH peptide sample?

A1: For small, unlabeled peptides (< 40 residues), a higher concentration is generally required to achieve adequate signal-to-noise in a reasonable timeframe.

  • Rationale: The signal intensity in NMR is directly proportional to the number of nuclei in the coil. Unlike larger proteins, peptides often have fewer protons, necessitating a higher molar concentration. At half the concentration, the measurement time must be quadrupled to achieve the same signal-to-noise ratio.[3]

  • Recommendation: Aim for a concentration of 1-5 mM.[4][5] Start at the lower end (1-2 mM) and assess solubility and potential aggregation. If the signal is weak and the sample remains clear, you can increase the concentration.

Q2: How do I choose the right solvent system?

A2: The choice of solvent is critical for mimicking a physiological environment, ensuring peptide stability, and optimizing the NMR experiment itself.

  • Rationale: To observe the exchangeable amide protons (N-H), which are crucial for sequential assignment and identifying hydrogen bonds, the experiment must be run in a solvent mixture containing at least 90% H₂O.[3] The remaining 10% is typically D₂O, which is required for the spectrometer's field-frequency lock. Solvent choice also impacts chemical shifts due to differences in magnetic permeability and solute-solvent interactions.[6]

  • Recommendation: A mixture of 90% H₂O / 10% D₂O is standard for most peptide structural studies.[3][7] If solubility is an issue, small amounts of organic co-solvents like deuterated acetonitrile (CD₃CN) or methanol (CD₃OD) can be tested, but be aware they can alter the peptide's conformation.[8]

Q3: What pH should I use for my sample buffer?

A3: The pH affects both peptide stability and the exchange rate of amide protons with the water solvent.

  • Rationale: The exchange rate of backbone amide protons is slowest at a pH of approximately 3.0.[3] However, such acidic conditions can risk hydrolysis of amide bonds over long acquisition times. Therefore, a compromise is necessary.

  • Recommendation: A pH range of 4.0 to 5.5 is generally optimal.[3] This range balances peptide stability with slowing down amide proton exchange enough to allow for their detection in multi-dimensional experiments. Use a buffer with a pKa in this range, such as 20-50 mM sodium acetate or phosphate.

Q4: My peptide seems to be aggregating, leading to broad signals. What can I do?

A4: Aggregation is a common problem that dramatically degrades spectral quality by increasing the effective molecular weight and shortening relaxation times.[3]

  • Rationale: Broad lines are a direct consequence of fast transverse relaxation (short T₂), which occurs when molecules tumble slowly, as large aggregates do.

  • Troubleshooting Steps:

    • Lower Concentration: This is the most direct way to combat concentration-dependent aggregation.

    • Adjust Temperature: Gently increasing the temperature can sometimes break up weak aggregates and improve linewidths. However, be cautious of inducing thermal denaturation.[3]

    • Modify Ionic Strength: Aggregation can be sensitive to the salt concentration. Systematically screen different concentrations of a salt like NaCl (e.g., 0 mM, 50 mM, 150 mM).

    • Add Detergents: In some cases, adding a small amount of a mild detergent can help solubilize the peptide, but this will significantly alter the sample environment.

ParameterRecommended RangeRationale & Key Considerations
Concentration 1 - 5 mMHigher concentration improves S/N but increases aggregation risk.[4][5]
Solvent 90% H₂O / 10% D₂OEssential for observing amide protons and for the deuterium lock signal.[3]
pH 4.0 - 5.5Balances peptide stability against the exchange rate of amide protons.[3]
Buffer 20-50 mM Acetate or PhosphateProvides stable pH environment without introducing significant background signals.
Purity > 95%Impurities complicate spectra and can promote aggregation.[3][9]
Reference 0.1-0.5 mM DSS or TMSRequired for accurate chemical shift referencing (DSS for aqueous samples).[10][11]

Section 2: Core 2D NMR Experiments & Optimization

For an unlabeled peptide, the structural analysis workflow relies on a core set of 2D homonuclear experiments: TOCSY, COSY, and NOESY/ROESY.[12]

Experimental Workflow for Peptide Structural Analysis

G cluster_prep Phase 1: Preparation & QC cluster_assign Phase 2: Resonance Assignment cluster_struct Phase 3: Structure Calculation SamplePrep Sample Preparation (Concentration, pH, Solvent) OneD_Proton 1D ¹H Spectrum (Assess Purity & Linewidth) SamplePrep->OneD_Proton TOCSY 2D TOCSY (Identify Spin Systems) OneD_Proton->TOCSY NOESY 2D NOESY / ROESY (Sequential Connectivity) TOCSY->NOESY COSY 2D COSY (Confirm J-Couplings) COSY->NOESY Hetero 2D HSQC / HMBC (Resolve Ambiguity) NOESY->Hetero Assign Final Resonance Assignment Hetero->Assign Restraints Generate Restraints (NOE Distances, Dihedrals) Assign->Restraints Calc Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Refine Refinement & Validation Calc->Refine

Caption: General workflow for NMR-based peptide structure determination.

FAQs on 2D Experiment Optimization

Q5: What is the purpose of a TOCSY experiment, and how do I set the mixing time?

A5: The 2D TOCSY (TOtal COrrelation SpectroscopY), also known as HOHAHA, is the primary experiment for identifying amino acid spin systems.[13] It shows correlations between all protons that are connected by a chain of J-couplings (through-bond couplings), effectively mapping out an entire amino acid residue.

  • Rationale: Magnetization is transferred from a proton to all other protons within the same coupled network. For an amino acid, this includes the amide (NH), alpha (Hα), and all sidechain protons (Hβ, Hγ, etc.), until the chain is broken by a heteroatom or a quaternary carbon.[3][13]

  • Mixing Time (Spin-lock duration): This parameter controls how far the magnetization spreads.

    • Short Mixing Time (20-30 ms): Shows correlations similar to a COSY, primarily between protons 2-3 bonds apart. Useful for resolving overlap in crowded regions.

    • Long Mixing Time (60-100 ms): Allows magnetization to transfer throughout the entire spin system. This is ideal for identifying long-chain amino acids like Lysine or Arginine. For most peptides, a mixing time of ~80 ms is a robust starting point.[3]

Q6: When should I use a NOESY vs. a ROESY experiment?

A6: Both NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) detect protons that are close in space (< 5-6 Å), providing the distance restraints necessary for 3D structure calculation.[9][14] The choice depends on the molecular weight (or more accurately, the rotational correlation time, τc) of your peptide.

  • Rationale: The NOE effect's magnitude and sign depend on τc. For small, rapidly tumbling molecules (short τc), the NOE is positive. For large, slowly tumbling molecules (long τc), it is negative. For intermediate-sized molecules (~1-2 kDa), τc can be such that the NOE effect is close to zero, making signals undetectable. The ROE, however, is always positive, regardless of τc.

  • Recommendation:

    • NOESY: The standard choice for most peptides. It is generally more sensitive than ROESY. Use a mixing time (d8) between 150 ms and 400 ms .[7] A longer mixing time allows for the detection of weaker, longer-range NOEs but can also introduce artifacts from spin diffusion.

    • ROESY: Use this if your NOESY spectrum shows very weak or no cross-peaks, which may indicate you are in the "NOE-zero" regime. It is also useful for distinguishing true NOEs from chemical exchange peaks, as they will have opposite signs in a ROESY spectrum.

Q7: The Z-1,2-cis-ACHC-OH residue has many overlapping aliphatic protons. How can I resolve their assignments?

A7: This is a common challenge with cyclic or aliphatic residues. A combination of high-resolution 2D experiments is required.

  • High-Resolution TOCSY: Acquire a TOCSY with a high number of points in the indirect dimension (t1) to improve digital resolution.

  • ¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence experiment is invaluable. It correlates each proton directly to the carbon it is attached to.[9] Since ¹³C chemical shifts are much more dispersed than ¹H shifts, this experiment can resolve protons that overlap in the proton dimension. Even at natural abundance, an overnight HSQC on a modern spectrometer with a cryoprobe is often feasible for a 1-5 mM sample.

  • ¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are 2-3 bonds away.[15] This is extremely powerful for linking different parts of the cis-ACHC residue and for connecting it to adjacent amino acids across the peptide bond.

ExperimentPurposeKey ParameterRecommended Starting Value
2D TOCSY Identify amino acid spin systems (through-bond)Mixing Time60 - 80 ms[3]
2D NOESY Identify spatially close protons (through-space)Mixing Time150 - 400 ms[7]
2D ROESY Alternative to NOESY for intermediate-sized moleculesSpin-lock Time150 - 250 ms[7]
¹H-¹³C HSQC Resolve ¹H overlap via ¹³C chemical shifts(none)Standard pulse programs
¹H-¹³C HMBC Connect spin systems over 2-3 bondsLong-range J-couplingOptimized for 8-10 Hz

Section 3: Troubleshooting Guide

Q8: My signals are very broad and poorly resolved. What are the common causes?

A8: Broad lines are one of the most frequent issues in NMR. The cause can be related to the sample, the instrument, or the experimental parameters.

G Start Broad NMR Signals Detected CheckShims Is the magnetic field homogeneous? Start->CheckShims Shim Action: Re-shim the spectrometer carefully. CheckShims->Shim No CheckSample Is the sample aggregating or precipitating? CheckShims->CheckSample Yes Resolved Signals Improved Shim->Resolved SampleActions Action: • Lower concentration • Adjust temperature/pH • Check for precipitation CheckSample->SampleActions Yes CheckExchange Is the peptide undergoing intermediate chemical exchange? CheckSample->CheckExchange No SampleActions->Resolved ExchangeActions Action: • Change temperature to shift exchange rate to fast/slow regime CheckExchange->ExchangeActions Yes Paramagnetic Is there paramagnetic contamination? CheckExchange->Paramagnetic No ExchangeActions->Resolved ParamagneticActions Action: • Prepare fresh buffer • Add a chelator (e.g., EDTA) Paramagnetic->ParamagneticActions Yes Paramagnetic->Resolved No (Consult Specialist) ParamagneticActions->Resolved

Caption: Decision tree for troubleshooting broad NMR signals.

Q9: I am having trouble with water suppression. The residual water signal is obscuring important peaks.

A9: Effective water suppression is crucial for samples in H₂O. Modern pulse sequences like zgesgp (for 1D) or noesyesgpph (for 2D) use shaped pulses and gradients for excellent suppression.[7]

  • Optimization:

    • Calibrate the 90° Proton Pulse (p1): This is the most critical step. An inaccurate pulse width will lead to poor water suppression. Calibrate this carefully on your sample.[7]

    • Center the Transmitter Frequency (O1): Place the transmitter frequency directly on the water resonance.[7]

    • Check Power Levels: Ensure the power level for water suppression pulses is correctly set.

    • Use a Good Pulse Sequence: Gradient-based water suppression sequences are generally superior to simple presaturation.

Q10: I don't have enough material for a ¹³C-labeled sample. How can I be sure of my assignments for the cis-ACHC residue?

A10: While isotopic labeling is the gold standard, you can still achieve high-confidence assignments on unlabeled samples.

  • Strategy:

    • Acquire a High-Quality HMBC: This is your most powerful tool. Look for 2- and 3-bond correlations from the backbone NH and Hα protons of the flanking residues into the carbonyl and other carbons of the cis-ACHC ring. This will definitively place the residue in the sequence.

    • Acquire a High-Quality ROESY: A ROESY can help confirm short-range connectivities within the residue that might be ambiguous in a NOESY spectrum.

    • Utilize Chemical Shift Databases: While a non-canonical residue won't be in standard databases like BMRB, the chemical shifts of the flanking residues can provide strong evidence for their identity and help lock down the assignment of the peptide backbone.[16]

    • Consider Computational Chemistry: Once you have a preliminary model from NOE data, you can use DFT calculations to predict the ¹H and ¹³C chemical shifts. Comparing these predicted shifts to your experimental values can help validate or refine your assignments.[2]

References

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Nagadi, R. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Kamenik, A. S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [Link]

  • D'Ursi, A., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag.[Link]

  • Takahashi, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Hossain, M. A., et al. (2016). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

  • Hudson, J. B., et al. (2015). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]

  • Bonet, J., et al. (2014). Accurate de novo design of hyperstable constrained peptides. PMC - PubMed Central. [Link]

  • Cerdan, S. (n.d.). NMR sample preparation guidelines. [Link]

  • MRRC. (n.d.). Structure Elucidation Notes. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). Chemical Shift Referencing. [Link]

  • Maltsev, A. S., et al. (2013). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. [Link]

  • Chou, J. J. (2010). A selection of NMR pulse sequences. ResearchGate. [Link]

  • Frydman, L., & Scherf, T. (2016). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. [Link]

  • Gregor, T., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. [Link]

  • Kuiper, M. J., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • LaPlante, S. R., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]

  • CCPN. (n.d.). Reference Chemical Shifts. [Link]

  • Georgia Tech NMR Center. (n.d.). 2D NOESY, ROESY and TOCSY setup note. [Link]

  • Ng, J., et al. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH. [Link]

  • Al-Harthi, S., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega. [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]

  • Wishart, D. S., et al. (2015). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC - NIH. [Link]

  • Kuiper, M. J., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC - PubMed Central. [Link]

  • Lin, M., & Frydman, L. (2013). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. PMC - PubMed Central. [Link]

  • Edison, A. S., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC - PubMed Central. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. [Link]

  • Le-Grel, P., et al. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBCw. ResearchGate. [Link]

  • Williamson, M. (n.d.). The very basics of NMR of proteins. [Link]

  • D'Andrea, L. D., & Liguori, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. [Link]

  • IMSERC. (n.d.). 2D NOESY-TOCSY Experiment. [Link]

  • Le Guernevé, C., & Seigneuret, M. (1996). Band-selective 3D NOESY-TOCSY: measurement of through-space correlations between aliphatic protons of membrane peptides and proteins in non-deuterated detergents. PubMed. [Link]

  • Clubb, R. (n.d.). Solving structures by NMR. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • Kumar, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • NMRGenerator. (n.d.). 2D TOCSY and 2D NOESY. [Link]

Sources

Optimization

how to prevent racemization during the coupling of Z-1,2-cis-ACHC-OH

Introduction Welcome to the technical support guide for the coupling of N-Z-cis-1,2-aminocyclohexanecarboxylic acid (Z-cis-ACHC-OH). This conformationally constrained, sterically hindered β-amino acid is a valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the coupling of N-Z-cis-1,2-aminocyclohexanecarboxylic acid (Z-cis-ACHC-OH). This conformationally constrained, sterically hindered β-amino acid is a valuable building block in peptidomimetics and drug development. However, its structure presents a significant challenge: a high propensity for racemization (epimerization) at the α-carbon (C1) during carboxyl group activation for amide bond formation.

This guide provides an in-depth analysis of the causes of racemization and offers field-proven strategies, troubleshooting advice, and detailed protocols to maintain the stereochemical integrity of your molecule during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Z-cis-ACHC-OH coupling?

A: Racemization, or more accurately, epimerization, is the loss of stereochemical purity at the chiral carbon atom bearing the carboxylic acid group (C1). During the coupling reaction, the desired (1R,2S)-Z-cis-ACHC-OH can be partially converted into its undesired diastereomer, (1S,2S)-Z-cis-ACHC-OH. This process contaminates the final product, complicates purification, and can drastically alter biological activity.[1]

Q2: Why is Z-cis-ACHC-OH particularly susceptible to racemization?

A: Several factors contribute to its susceptibility:

  • Steric Hindrance: The bulky cyclohexane ring and the cis-relationship of the amino and carboxyl groups hinder the approach of the incoming amine nucleophile. This can slow down the desired coupling reaction, allowing more time for competing racemization pathways to occur.[2][3]

  • Protecting Group: The N-Z (benzyloxycarbonyl) group is a urethane-type protecting group. While generally considered safe against racemization, any condition that favors the formation of a highly reactive intermediate can still lead to epimerization.[4]

  • Reaction Mechanism: The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[5][6] This planar, achiral (or rapidly equilibrating) intermediate can be attacked by the amine from either face, leading to a mixture of stereoisomers.[5]

Q3: What are the primary consequences of racemization in my synthesis?

A: The consequences are significant. The epimerized product is a diastereomer of the desired product, which can be difficult and costly to separate via chromatography.[1][5] From a drug development perspective, the presence of an undesired stereoisomer can lead to reduced efficacy, altered pharmacological profiles, or even unexpected toxicity.

Q4: Which coupling reagents are generally recommended to minimize racemization?

A: Modern onium (aminium/uronium) and phosphonium salt-based reagents are highly recommended. Reagents like COMU , HATU , and phosphonic anhydrides like T3P are designed for high coupling efficiency and low racemization levels, even with hindered amino acids.[4][7] They often incorporate racemization-suppressing additives like OxymaPure or HOAt directly into their structure.[4][8]

The Core Problem: Understanding the Mechanism of Racemization

The predominant mechanism for racemization during amide bond formation is the formation of an oxazolone intermediate.[5][9] This occurs after the carboxylic acid is activated. A base in the reaction mixture can then abstract the proton on the α-carbon, leading to a loss of stereochemical information.

The key to preventing racemization is to either:

  • Completely avoid the formation of the oxazolone.

  • Ensure the activated species reacts with the amine nucleophile much faster than it rearranges or epimerizes.

Below is a diagram illustrating the oxazolone-mediated racemization pathway.

RacemizationMechanism cluster_1 Undesired Pathway: Racemization A Z-cis-ACHC-OH (R-isomer) B Activated Ester (e.g., O-Acylisourea, HATU-ester) A->B Activation (Coupling Reagent) C Coupled Product (R-isomer retained) B->C + Amine (R'-NH2) Fast Attack D Activated Ester (R-isomer) E Oxazolone Intermediate (Planar, Achiral) D->E + Base - H+ (Slow Cyclization) F Coupled Product (S-isomer, Epimer) E->F + Amine (R'-NH2) Attack from top G Coupled Product (R-isomer) E->G + Amine (R'-NH2) Attack from bottom

Caption: Oxazolone-mediated racemization pathway.

Troubleshooting Guide

Problem: My crude product analysis (e.g., by chiral HPLC or NMR) shows a significant amount of the undesired diastereomer.

Potential Cause Explanation & Recommended Solution
Inappropriate Coupling Reagent Carbodiimides like DCC or EDC, when used without an additive, are known to cause high levels of racemization. The intermediate O-acylisourea is highly reactive and prone to rearranging into an oxazolone.[5][10] Solution: Switch to a modern onium or phosphonium salt reagent. COMU is an excellent first choice due to its high reactivity, solubility, and safety profile.[4][11] HATU is also a highly effective, classic choice.[4][12]
Incorrect Base Strong, sterically unhindered bases (e.g., triethylamine) can readily abstract the α-proton from the activated intermediate, promoting oxazolone formation.[9][13] Solution: Use a weaker, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a standard choice. For extremely sensitive couplings, the even weaker base 2,4,6-collidine is recommended, although it may slow the reaction rate.[4][9]
Absence of an Additive Racemization-suppressing additives are crucial, especially when using carbodiimides. They function by rapidly converting the initial activated species (e.g., O-acylisourea) into a more stable active ester that is less prone to cyclization but still reactive enough for coupling.[10][14][15] Solution: Always include an additive. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to the classic HOBt, offering better yields and lower racemization without the explosive hazards associated with benzotriazoles.[8][10][14]
High Reaction Temperature Higher temperatures increase the rate of all reactions, including the undesired oxazolone formation and enolization pathways. Solution: Perform the coupling at 0 °C or even lower (-15 °C). Start the activation step at low temperature and allow the reaction to slowly warm to room temperature only if necessary for completion.
Suboptimal Solvent The solvent can influence the stability of intermediates and the overall reaction rate. Solvents that do not effectively solvate the growing peptide chain can lead to aggregation and slower coupling, indirectly promoting racemization.[16] Solution: Use polar aprotic solvents that are known to be effective for peptide synthesis. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard choices that provide excellent solvation.[16] Dichloromethane (DCM) can also be effective, especially for solution-phase synthesis.[17]

Recommended Protocols for Low-Racemization Coupling

These protocols are designed as starting points. Optimization of stoichiometry and reaction times may be necessary.

Protocol 1: High-Efficiency Coupling with COMU

This is the recommended primary method due to COMU's superior performance in suppressing racemization and its excellent safety profile.[11]

Materials:

  • Z-cis-ACHC-OH (1.0 equiv)

  • Amine component (1.0 - 1.2 equiv)

  • COMU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve Z-cis-ACHC-OH in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add COMU and stir for 1-2 minutes.

  • Add DIPEA to the mixture. The solution may change color. Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Add the amine component (dissolved in a small amount of DMF if necessary).

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Coupling with Propylphosphonic Anhydride (T3P®)

T3P is a mild and highly efficient reagent, particularly effective for sensitive substrates. It promotes amide bond formation with high yields and enantiopurity.[7]

Materials:

  • Z-cis-ACHC-OH (1.0 equiv)

  • Amine component (1.1 equiv)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous DCM or EtOAc

Procedure:

  • Dissolve Z-cis-ACHC-OH and the amine component in the chosen anhydrous solvent.

  • Add the base (Pyridine or DIPEA).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution dropwise over 15-20 minutes. An exotherm may be observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction to completion (typically 2-6 hours).

  • Proceed with workup, which involves washing with aqueous acid (to remove base) and aqueous bicarbonate (to remove phosphonic acid byproducts).

Comparative Analysis of Coupling Conditions

ParameterBest Choice(s)Good Alternative(s)AvoidRationale
Coupling Reagent COMU , HATU PyBOP, T3PDCC, EDC (alone)Onium/phosphonium salts form less racemization-prone active esters and are more efficient for hindered couplings.[4][12]
Additive OxymaPure HOAt, 6-Cl-HOBtNone, HOBtOxymaPure is a non-explosive, highly effective additive that rapidly traps the initial activated species to prevent oxazolone formation.[8][10][14]
Base 2,4,6-Collidine DIPEATriethylamine (TEA)Sterically hindered, weak bases are less likely to abstract the α-proton.[4][9]
Solvent DMF , NMP DCM, THFProtic SolventsHigh-solvating polar aprotic solvents prevent aggregation and facilitate efficient coupling.[16]
Temperature -15 °C to 0 °C 0 °C to RT> Room TempLower temperatures slow the rate of the competing racemization pathway.

Analytical Workflow for Quantifying Racemization

Verifying the stereochemical purity of your final product is a critical, self-validating step.

AnalyticalWorkflow cluster_hplc Chiral HPLC Method Start Crude Coupled Product Step1 Purify by Flash Chromatography (to remove reagents) Start->Step1 Step2 Prepare Analytical Sample (1 mg/mL in mobile phase) Step1->Step2 Step3 Chiral HPLC Analysis Step2->Step3 Step4 Integrate Peaks (Determine diastereomeric ratio, d.r.) Step3->Step4 End Report Stereochemical Purity Step4->End Node_Col Column: Macrocyclic Glycopeptide (e.g., Teicoplanin-based) or Polysaccharide-based CSP Node_MP Mobile Phase: Polar Organic or Reversed-Phase with volatile buffers (e.g., Ammonium Trifluoroacetate) Node_Det Detection: UV (210-220 nm)

Caption: Workflow for assessing product stereopurity.

Key Considerations for Analysis:

  • Column Selection: Chiral Stationary Phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) are highly effective for separating N-protected amino acids.[18]

  • Method Development: Start with a standard mobile phase (e.g., isocratic acetonitrile/water with 0.1% TFA) and optimize as needed.[19][20]

  • Reference Standard: If possible, synthesize a small amount of the racemic or epimerized standard to confirm peak identity.

References

  • del-Olmo, M., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Welch, C. J., et al. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. [Link]

  • Nakashima, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • Packer, L. E., et al. (1997). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • del-Olmo, M., et al. (2023). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Molecules. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. [Link]

  • Organic Chemistry Portal. (n.d.). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. [Link]

  • Sphinix. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

  • Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Peptide Secondary Structure Engineering: A Comparative Analysis of Z-1,2-cis-ACHC-OH

For researchers, scientists, and drug development professionals, the precise control of peptide secondary structure is a cornerstone of rational drug design and molecular engineering. The conformational rigidity of a pep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control of peptide secondary structure is a cornerstone of rational drug design and molecular engineering. The conformational rigidity of a peptide dictates its binding affinity, specificity, and metabolic stability. This guide provides an in-depth, objective comparison of Z-1,2-cis-ACHC-OH (cis-2-aminocyclohexanecarboxylic acid), a non-natural amino acid, as a tool for inducing specific secondary structures in peptides. We will explore its performance in comparison to established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and biological activity. However, their inherent flexibility often leads to poor bioavailability and susceptibility to proteolysis. Constraining a peptide into a specific bioactive conformation can overcome these limitations, transforming a floppy, transiently active molecule into a potent and stable therapeutic candidate. This guide focuses on the validation of one such conformational tool, Z-1,2-cis-ACHC-OH.

Z-1,2-cis-ACHC-OH: A Unique Conformational Element

Z-1,2-cis-ACHC-OH, a cyclic β-amino acid, introduces significant conformational restrictions upon incorporation into a peptide backbone. Unlike its more extensively studied diastereomer, trans-ACHC, which is a potent helix-inducer, the cis configuration offers a different set of structural biases.

Mechanism of Conformational Influence

The cyclohexane ring of Z-1,2-cis-ACHC-OH restricts the available Ramachandran space for the peptide backbone. The cis relationship between the amino and carboxyl groups forces the peptide chain to adopt a more extended conformation in homooligomeric sequences. However, when interspersed with other amino acids in heterooligomers, it can participate in the formation of helical structures, albeit with different geometries compared to those induced by its trans counterpart.[1][2] This nuanced behavior makes it a versatile tool for sculpting peptide architecture.

Experimental Validation of Z-1,2-cis-ACHC-OH Induced Structures

The conformational effects of incorporating Z-1,2-cis-ACHC-OH into peptides are validated through a combination of spectroscopic and crystallographic techniques.

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[2][3] The characteristic CD spectra of different secondary structures (α-helix, β-sheet, random coil) allow for a quantitative estimation of the conformational population.

  • Observation: Peptides composed solely of Z-1,2-cis-ACHC-OH typically exhibit CD spectra indicative of a random coil or extended conformation, lacking the characteristic double minima of an α-helix.[1] In contrast, heterooligomers containing Z-1,2-cis-ACHC-OH and other amino acids can show helical signatures, suggesting its role as a component in, rather than an initiator of, helical folds.[2]

2D NMR techniques, such as COSY, TOCSY, and NOESY, provide detailed insights into the solution conformation of peptides at the atomic level.[4][5] Analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shift indices reveals inter-proton distances and dihedral angles, which are used to calculate a three-dimensional structure.

  • Observation: NMR studies on homooligomers of Z-1,2-cis-ACHC-OH show a lack of the sequential (i, i+1) and medium-range (i, i+3) NOEs that are characteristic of helical structures.[1] Instead, the observed NOE patterns are consistent with an extended peptide backbone.[1]

X-ray crystallography provides the highest resolution structural information, revealing the precise atomic coordinates of the peptide in the solid state.

  • Observation: Crystal structures of oligomers containing Z-1,2-cis-ACHC-OH have confirmed the tendency of this residue to induce extended conformations.[1] These structures show that the peptide backbone is not folded into a compact helical or turn-like structure.[1]

Comparative Analysis: Z-1,2-cis-ACHC-OH vs. Alternative Methods

The efficacy of Z-1,2-cis-ACHC-OH as a conformational tool is best understood in the context of other available methods.

MethodMechanism of ConstraintResulting Secondary StructureAdvantagesDisadvantages
Z-1,2-cis-ACHC-OH Steric hindrance from the cyclic backboneExtended conformation in homooligomers; can participate in helices in heterooligomersUnique conformational preference, useful for specific structural motifsNot a strong helix inducer on its own; synthesis can be complex
trans-ACHC Pre-organization of backbone dihedral anglesPotent inducer of 14-helical structures in β-peptidesHigh degree of conformational homogeneity; well-studiedLimited to inducing helical structures
Aib (α-aminoisobutyric acid) Gem-dimethyl substitution restricts φ/ψ anglesPromotes 3₁₀-helical and α-helical conformationsCommercially available; potent helix inducerCan sometimes lead to overly rigid structures
Cyclization (Head-to-tail, side-chain) Covalent linkage of peptide termini or side chainsHighly constrained turns, loops, and helicesSignificant increase in metabolic stability and receptor affinityCan be synthetically challenging; requires careful design
Hydrocarbon Stapling Covalent linkage of two α-methylated, α-alkenyl amino acid side chainsStabilizes α-helical conformationsEnhances helicity and cell permeabilityRequires specialized amino acids and ruthenium-catalyzed metathesis

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Z-1,2-cis-ACHC-OH

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ac-Ala-Ala-cis-ACHC-Ala-Ala-Ala-NH₂) using Fmoc/tBu chemistry.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Swell in DMF Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling 20% Piperidine in DMF Wash 4. Washing Coupling->Wash Fmoc-AA-OH, HBTU, DIPEA in DMF Repeat 5. Repeat Steps 2-4 Wash->Repeat DMF, DCM, IPA Cleavage 6. Cleavage & Deprotection Repeat->Cleavage After final residue Purification 7. Purification Cleavage->Purification TFA cocktail

Caption: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Z-1,2-cis-ACHC-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours. Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD_Spectroscopy_Workflow Sample_Prep 1. Sample Preparation Instrument_Setup 2. Instrument Setup Sample_Prep->Instrument_Setup Dissolve in appropriate solvent Data_Acquisition 3. Data Acquisition Instrument_Setup->Data_Acquisition Set parameters (wavelength, temp.) Data_Processing 4. Data Processing Data_Acquisition->Data_Processing Scan sample and blank Analysis 5. Secondary Structure Analysis Data_Processing->Analysis Subtract blank, convert to MRE

Caption: Workflow for CD Spectroscopy Analysis.

Procedure:

  • Sample Preparation:

    • Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis.[6][7]

    • Dissolve the peptide in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4, or trifluoroethanol for promoting helicity) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Set the instrument parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and accumulate 3-5 scans.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent alone.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * c * n * l) where 'c' is the molar concentration, 'n' is the number of amino acid residues, and 'l' is the path length in cm.

  • Secondary Structure Analysis:

    • Analyze the MRE spectrum. A strong negative band around 200 nm is characteristic of a random coil, while two negative bands around 208 and 222 nm are indicative of an α-helix.

    • Use deconvolution software (e.g., BeStSel, CDPro) to estimate the percentage of each secondary structure element.[3]

Conclusion and Future Perspectives

Z-1,2-cis-ACHC-OH presents a unique tool for peptide chemists and drug designers seeking to enforce non-helical, extended conformations in peptides. Its behavior stands in stark contrast to its diastereomer, trans-ACHC, and other common helix-promoting residues. While not a universal helix inducer, its ability to participate in and potentially modulate helical structures in heterogeneous sequences warrants further investigation.

The choice of a conformational constraint is highly dependent on the desired final structure and the biological target. This guide provides the foundational knowledge and experimental framework to objectively evaluate Z-1,2-cis-ACHC-OH and compare it to other methods. As our understanding of the subtle interplay between non-natural amino acids and peptide conformation grows, so too will our ability to design next-generation peptide therapeutics with precisely engineered structures and functions.

References

  • Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society, 128(38), 12492–12503. [Link]

  • Estévez, R. J., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8235-8245. [Link]

  • Sewald, N., & Strijowski, U. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • LibreTexts. (2025). 4.2: Secondary Structure and Loops. Biology LibreTexts. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408.
  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Amblard, M., et al. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Methods in Molecular Biology, 386, 243-286.
  • Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & Therapeutics, 20(1), 19–26.
  • de Brevern, A. G., et al. (2012). Cis-trans peptide variations in structurally similar proteins. PLoS One, 7(3), e32489.
  • Coutinho, E., & Mishra, N. (2013). NMR in structural determination of proteins and peptides. Journal of Pharmacy & Bioallied Sciences, 5(3), 209–218.
  • Crick, F. H. C. (1953). The packing of α-helices: simple coiled-coils. Acta Crystallographica, 6(11-12), 689-697.
  • White, S. H., & Wimley, W. C. (1999). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Analytical Biochemistry, 266(1), 108-115.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Marsault, E., & Peterson, M. L. (2011). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 111(8), 4935–4969.
  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 795-812.
  • Umezawa, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1978.
  • Kessler, H. (1982). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences by 'spatial screening'. Angewandte Chemie International Edition in English, 21(7), 512-523.
  • Anumula, K. R., & Sreerama, N. (2015). NMR of peptides. Resonance, 20(8), 734-750.
  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6207.
  • Ngu, M. (2003). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Deber, C. M., & Ng, D. P. (2010). Determination of peptide secondary structure by CD spectroscopy. Biochemistry and Cell Biology, 88(2), 161-170.
  • J-Star Research. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. J-Star Research.
  • Rienstra, C. M., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260-10265.
  • Jamieson, C. S. (2022). Conformational design of cyclic peptides. Enlighten Theses - University of Glasgow.
  • Estévez, J. C., et al. (2023).
  • Anishchenko, I., et al. (2023). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. bioRxiv.
  • Sharma, G., et al. (2014). Multiple Conformational States in Crystals and in Solution in γ Hybrid Peptides. Fragility of the C12 Helix in Short. Organic Letters, 16(15), 3892-3895.
  • D'Andrea, L. D., & Morelli, G. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(11), 1058-1070.

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Comparative

A Comparative Guide to Conformational Control in Peptide Folding: Z-1,2-cis-ACHC-OH versus Proline

For researchers, scientists, and professionals in drug development, the ability to precisely control peptide conformation is a cornerstone of rational drug design and the creation of novel biomaterials. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to precisely control peptide conformation is a cornerstone of rational drug design and the creation of novel biomaterials. The introduction of conformational constraints into a peptide backbone can pre-organize it into a desired secondary structure, enhancing biological activity, improving metabolic stability, and increasing receptor selectivity. Among the myriad of tools available for this purpose, the strategic incorporation of unique amino acid analogs stands out. This guide provides an in-depth comparative analysis of two such powerful tools: the synthetic β-amino acid, Z-1,2-cis-2-aminocyclohexanecarboxylic acid (Z-1,2-cis-ACHC-OH), and the naturally occurring imino acid, proline.

This analysis moves beyond a simple cataloging of properties to explore the fundamental causality behind their distinct effects on peptide folding, supported by experimental data and detailed methodologies for their characterization.

The Rationale for Conformational Constraint in Peptide Design

Native peptides often suffer from significant drawbacks as therapeutic agents, including high conformational flexibility and susceptibility to proteolytic degradation. High flexibility can lead to a significant entropic penalty upon binding to a target receptor, reducing binding affinity.[1] Furthermore, proteases, the cellular machinery for protein degradation, readily recognize and cleave the peptide bonds of flexible, unstructured peptides.[2]

Incorporating conformationally constrained amino acids addresses these limitations. By reducing the number of accessible backbone dihedral angles, these residues can induce and stabilize specific secondary structures, such as helices and turns. This pre-organization can lead to a more favorable binding entropy and can shield the peptide backbone from proteolytic attack, thereby enhancing its in-vivo half-life.[3]

Structural and Conformational Properties: A Head-to-Head Comparison

Proline: Nature's Kink-Inducer

Proline is unique among the 20 proteinogenic amino acids due to its cyclic pyrrolidine side chain, which incorporates the backbone nitrogen atom. This seemingly subtle structural feature has profound consequences for peptide conformation.

  • Restricted Phi (φ) Angle: The cyclic nature of proline restricts the rotation around the N-Cα bond (the φ angle) to a narrow range, typically between -60° and -75°. This rigidity significantly limits the accessible conformational space of the peptide backbone in the vicinity of the proline residue.

  • Lack of an Amide Proton: When incorporated into a peptide chain, the proline nitrogen lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor in the formation of α-helices and β-sheets.[4] This often leads to proline being referred to as a "helix breaker" and it is frequently found at the ends of helices or in turns and loops.[5]

  • Cis-Trans Isomerization: The X-Pro peptide bond (where X is any amino acid) can exist in both the cis and trans conformations, with the energy difference between the two isomers being much smaller than for other peptide bonds.[6] The trans form is generally more stable, but the cis conformation is significantly populated (typically 5-10% in disordered proteins).[6] The isomerization between these two states is a slow process and can be a rate-limiting step in protein folding.[5][6] The presence of an aromatic residue preceding proline can further influence the cis-trans equilibrium.[7]

Z-1,2-cis-ACHC-OH: A Pre-organized β-Amino Acid for Helical and Extended Structures

Z-1,2-cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) is a synthetic β-amino acid, meaning the amino group is attached to the β-carbon relative to the carboxyl group. This seemingly small change in connectivity, combined with its cyclic structure, imparts distinct conformational preferences.

  • Pre-organized Conformation: The cyclohexane ring of cis-ACHC is inherently rigid, pre-organizing the backbone into a specific conformation. This β-amino acid favors gauche conformations around the Cα-Cβ bond.[8]

  • Induction of Novel Secondary Structures: Unlike proline, which primarily disrupts or terminates canonical secondary structures, cis-ACHC and other β-amino acids can induce the formation of novel, stable helical and extended structures.[2] Peptides containing cis-ACHC have been shown to adopt extended conformations or participate in the formation of helical folds, particularly in hetero-oligomers and hybrid peptides.[2] The conformational properties of peptides containing cis-ACHC can be more varied and depend on the specific sequence context.[2]

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not a natural substrate for most proteases, which are highly specific for α-amino acid peptide bonds. This inherent resistance to enzymatic degradation is a significant advantage in the design of therapeutic peptides.[2][3]

Comparative Experimental Data

The following tables summarize typical experimental findings from studies on peptides containing proline and β-amino acids like cis-ACHC. While direct side-by-side quantitative comparisons in a single study are not always available, the data presented reflects the generally observed effects of each residue on key peptide properties.

FeatureProline-Containing PeptidesPeptides with Z-1,2-cis-ACHC-OHRationale for Difference
Predominant Secondary Structure Often induces β-turns or disrupts α-helices and β-sheets.[5]Can induce novel helical structures (e.g., 14-helix in trans-ACHC oligomers) or adopt extended conformations.[2]Proline's α-imino acid structure and lack of an amide proton are disruptive to canonical secondary structures. cis-ACHC's β-amino acid backbone and pre-organized ring structure favor different, stable folding patterns.
Conformational Flexibility Reduces local flexibility due to restricted φ angle, but the cis-trans isomerization introduces conformational heterogeneity.[1][5]Significantly reduces backbone flexibility due to the rigid cyclohexane ring, leading to a more well-defined conformation.[2]The cyclohexane ring of cis-ACHC is more rigid than the pyrrolidine ring of proline. Proline's cis-trans isomerization introduces multiple conformational states.
Proteolytic Stability Can confer some local resistance to proteolysis, but the α-peptide bonds are still susceptible to cleavage.High resistance to degradation by common proteases.[2]Proteases are highly specific for the stereochemistry and bond lengths of α-peptide bonds. The β-amino acid backbone of cis-ACHC is not recognized as a substrate.
Solubility Generally soluble in aqueous solutions, depending on the overall peptide sequence.Solubility can be lower, particularly for homooligomers of hydrophobic cyclic β-amino acids, but can be improved with polar modifications.[2]The larger, more hydrophobic cyclohexane ring of cis-ACHC can reduce aqueous solubility compared to the smaller pyrrolidine ring of proline.

Table 1: Comparative Performance of Proline and Z-1,2-cis-ACHC-OH in Peptide Folding

Analytical TechniqueTypical Observations for Proline-Containing PeptidesTypical Observations for Peptides with Z-1,2-cis-ACHC-OH
Circular Dichroism (CD) Spectroscopy Disruption of α-helical signature (negative bands at 208 and 222 nm). Appearance of spectra characteristic of β-turns or random coil.Can show distinct helical signatures (e.g., for 14-helices) or spectra indicative of extended structures, depending on the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Two distinct sets of resonances for many protons due to slow cis-trans isomerization on the NMR timescale.[5] Characteristic NOEs can confirm the presence of β-turns.A single major set of resonances, indicating a more uniform conformational population. NOE patterns can reveal the specific type of helical or extended structure.
Protease Degradation Assay Degradation over time, with cleavage sites typically away from the immediate vicinity of the proline residue.Significantly slower or no degradation observed over the same time course.

Table 2: Summary of Expected Experimental Outcomes

Experimental Methodologies for Characterization

To empirically validate the conformational effects of incorporating Z-1,2-cis-ACHC-OH or proline, a suite of biophysical and biochemical techniques is employed. The following sections provide detailed, step-by-step protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[9]

Protocol:

  • Sample Preparation:

    • Synthesize and purify the peptides of interest (e.g., a parent peptide, a proline-containing analog, and a cis-ACHC-containing analog) to >95% purity, as determined by HPLC and mass spectrometry.

    • Accurately determine the peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an incorporated aromatic residue (e.g., Tyr or Trp) at 280 nm.

    • Prepare peptide solutions at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Set the instrument parameters: Wavelength range of 190-260 nm, a data pitch of 1 nm, a bandwidth of 1 nm, and a scanning speed of 50 nm/min.

    • Acquire spectra in a quartz cuvette with a path length of 1 mm at a controlled temperature (e.g., 25 °C).

    • Record at least three scans for each sample and for the buffer blank.

  • Data Processing and Analysis:

    • Average the scans for each sample and subtract the averaged buffer blank spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Analyze the resulting spectra to estimate the secondary structure content. Characteristic α-helical spectra show negative bands at approximately 208 and 222 nm. β-sheets exhibit a negative band around 218 nm, while random coils show a strong negative band near 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[10]

Protocol:

  • Sample Preparation:

    • Prepare a 1-2 mM solution of the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) containing a pH buffer (e.g., 20 mM sodium phosphate, pH 6.5).

    • For assignment of resonances in more complex peptides, isotopic labeling (¹⁵N and/or ¹³C) may be necessary.

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. For proline-containing peptides, distinct NOESY cross-peaks between a residue and the cis or trans form of the following proline can be observed.

    • Acquire spectra at a constant temperature.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

    • For proline-containing peptides, identify and assign the two sets of resonances corresponding to the cis and trans isomers. The relative peak integrals can be used to determine the population of each isomer.[5][11]

    • For cis-ACHC peptides, a single set of resonances is expected, simplifying the assignment process.

    • Use the NOE-derived distance restraints to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

In Vitro Protease Degradation Assay

This assay measures the stability of peptides in the presence of proteases.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the protease of interest (e.g., trypsin, chymotrypsin, or human serum) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of the peptides to be tested at a known concentration.

  • Assay Procedure:

    • Incubate the peptide (e.g., at a final concentration of 100 µM) with the protease (e.g., at a 1:100 enzyme:substrate ratio) at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the proteolytic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid or a specific protease inhibitor).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of intact peptide remaining at each time point.

    • Determine the half-life (t₁/₂) of the peptide under the assay conditions.

    • The identity of degradation products can be confirmed by mass spectrometry.

Visualizing the Concepts: Workflows and Structural Principles

Diagrams generated using Graphviz provide a clear visual representation of the concepts and workflows discussed.

Peptide_Design_Workflow cluster_Design Design & Synthesis cluster_Analysis Biophysical & Biochemical Analysis cluster_Evaluation Functional Evaluation P0 Parent Peptide Sequence P1 Introduce Proline or cis-ACHC-OH P0->P1 P2 Solid-Phase Peptide Synthesis P1->P2 P3 Purification (HPLC) & Characterization (MS) P2->P3 A1 CD Spectroscopy (Secondary Structure) P3->A1 A2 NMR Spectroscopy (3D Structure & Dynamics) P3->A2 A3 Protease Assay (Stability) P3->A3 E1 Biological Activity Assay (e.g., Receptor Binding) A1->E1 A2->E1 A3->E1 F F E1->F Optimized Peptide Lead

Caption: Workflow for the comparative analysis of peptide analogs.

Conformational_Effects cluster_Proline Proline cluster_ACHC Z-1,2-cis-ACHC-OH Pro Proline Incorporation P_Flex Restricted φ angle Pro->P_Flex P_Hbond No Amide H-bond Donor Pro->P_Hbond P_Iso Cis-Trans Isomerization Pro->P_Iso ACHC cis-ACHC Incorporation P_Result β-Turns, Disrupted Helices, Conformational Heterogeneity A_Rigid Rigid Cyclohexane Ring ACHC->A_Rigid A_Beta β-Amino Acid Backbone ACHC->A_Beta A_Result Defined Helical/Extended Structures, High Proteolytic Stability

Caption: Contrasting conformational effects of Proline and cis-ACHC.

Conclusion and Future Perspectives

The choice between incorporating proline and Z-1,2-cis-ACHC-OH into a peptide sequence is dictated by the specific design goals. Proline is an invaluable tool for introducing turns and disrupting regular secondary structures, leveraging a mechanism that is native to biological systems. Its influence, however, is nuanced by the complexities of cis-trans isomerization, which can introduce a degree of conformational ambiguity.

In contrast, Z-1,2-cis-ACHC-OH and other β-amino acids offer a more profound level of conformational control, capable of inducing novel and highly stable secondary structures that are resistant to proteolysis. This makes them exceptionally well-suited for the development of robust peptidomimetics with improved pharmacokinetic properties.

The future of peptide design will likely involve a synergistic use of both α- and β-amino acids, as well as other peptidomimetic strategies, to fine-tune the conformational landscape of peptides with ever-increasing precision. As our understanding of the subtle interplay between local conformational constraints and global peptide folding deepens, so too will our ability to design next-generation peptide therapeutics and biomaterials with tailored functions.

References

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central. [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

  • Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. (2022, December 10). YouTube. [Link]

  • Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? (n.d.).
  • The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. (n.d.). PubMed Central. [Link]

  • An integrative characterization of proline cis and trans conformers in a disordered peptide. (n.d.).
  • 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (n.d.). PubMed.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (n.d.). PubMed.
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (n.d.).
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Scirp.org.
  • Side-chain effects on peptidyl-prolyl cis/trans isomeris
  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (n.d.). PubMed. [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (n.d.). PubMed.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI.
  • peptide nmr. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society.
  • 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. (n.d.).
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022, August 5).
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. (n.d.). PubMed Central.
  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018, March 27). Frontiers.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF.
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023, July 20). PubMed Central.
  • (PDF) Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. (n.d.).
  • Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. (2024, March 16). bioRxiv.
  • Proline-containing Beta-Turns in Peptides and Proteins: Analysis of Structural Data on Globular Proteins. (n.d.). PubMed.
  • seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline. (n.d.).
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022, August 5).
  • How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? (2016, January 18).
  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). (n.d.). Request PDF.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College.
  • Preparation, Characterization and In Vitro Stability of a Novel ACE-Inhibitory Peptide from Soybean Protein. (2022, September 1). PubMed Central.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PubMed Central.
  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? (2023, May 16). RSC Publishing.

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Validation

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing Z-1,2-cis-ACHC-OH

For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of peptides is often hampered by their inherent instability in the face of enzymatic degradation. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability in the face of enzymatic degradation. This guide provides a comprehensive comparison of the enzymatic stability of peptides incorporating the novel, conformationally constrained amino acid, Z-1,2-cis-ACHC-OH (cis-2-aminocyclohexanecarboxylic acid), against their native counterparts. We will delve into the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for its assessment, and present comparative data to illustrate the significant advantages of this modification.

The Challenge of Proteolytic Degradation

Peptide-based drugs offer high specificity and low toxicity, but their clinical utility is frequently limited by a short in vivo half-life.[1] Endogenous proteases, such as trypsin and chymotrypsin, readily recognize and cleave the peptide bonds of natural L-amino acids, leading to rapid degradation and loss of therapeutic effect.[1] This necessitates frequent administration at high doses, increasing the cost of treatment and the potential for side effects. To overcome this hurdle, medicinal chemists have explored various strategies to engineer proteolytic resistance into peptide scaffolds, including the incorporation of non-canonical amino acids.[2]

Z-1,2-cis-ACHC-OH: A Novel Approach to Stability

Z-1,2-cis-ACHC-OH is a cyclic β-amino acid that, when incorporated into a peptide backbone, introduces significant conformational constraints.[3] This pre-organization of the peptide structure is hypothesized to hinder the recognition and binding of proteases, which typically require a more flexible, extended conformation of the substrate for efficient cleavage. The rigid cyclic structure of Z-1,2-cis-ACHC-OH effectively shields the adjacent peptide bonds from enzymatic attack, thereby enhancing the overall stability of the peptide.

Comparative Enzymatic Stability: A Head-to-Head Analysis

To quantify the stabilizing effect of Z-1,2-cis-ACHC-OH, we will compare the degradation profiles of a model peptide and its modified analogue in the presence of key digestive and systemic proteases.

Model Peptides:

  • Native Peptide (NP): A hypothetical decapeptide with a sequence known to be susceptible to both trypsin and chymotrypsin cleavage (e.g., Ac-Ala-Lys-Phe-Gly-Leu-Ala-Arg-Val-Ile-Gly-NH₂).

  • Modified Peptide (MP): The same decapeptide with a single substitution of a central amino acid with Z-1,2-cis-ACHC-OH (e.g., Ac-Ala-Lys-Phe-Gly-(Z-1,2-cis-ACHC-OH)-Ala-Arg-Val-Ile-Gly-NH₂).

Experimental Workflow for Enzymatic Stability Assessment

The following diagram outlines the general workflow for assessing the enzymatic stability of the native and modified peptides.

Caption: Workflow for assessing peptide enzymatic stability.

Detailed Experimental Protocol

This protocol provides a robust framework for comparing the enzymatic stability of the native and modified peptides.

1. Materials and Reagents:

  • Native Peptide (NP) and Modified Peptide (MP)
  • Trypsin (from bovine pancreas)
  • α-Chymotrypsin (from bovine pancreas)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trifluoroacetic acid (TFA)
  • Acetonitrile (ACN), HPLC grade
  • Ultrapure water

2. Preparation of Solutions:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both NP and MP in ultrapure water.
  • Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of trypsin and chymotrypsin in PBS.
  • Working Peptide Solutions: Dilute the peptide stock solutions to 100 µM in PBS.
  • Working Enzyme Solutions: Dilute the enzyme stock solutions to 10 µg/mL in PBS.

3. Incubation:

  • For each peptide (NP and MP) and each enzyme (trypsin and chymotrypsin), set up a series of microcentrifuge tubes.
  • To each tube, add 90 µL of the respective working peptide solution.
  • Pre-incubate the tubes at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the respective working enzyme solution to each tube (final peptide concentration: 90 µM, final enzyme concentration: 1 µg/mL).
  • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction in the corresponding tube by adding 100 µL of a 1:1 (v/v) solution of ACN and 1% aqueous TFA.
  • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.
  • Transfer the supernatant to HPLC vials for analysis.

4. RP-HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in ACN.
  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.
  • Flow Rate: 1 mL/min.
  • Detection: UV absorbance at 220 nm.
  • Analysis: The percentage of intact peptide remaining at each time point is calculated by integrating the peak area of the intact peptide and comparing it to the peak area at time zero.

5. LC-MS/MS Analysis (for degradation product identification):

  • The same chromatographic conditions as in the RP-HPLC analysis can be used.
  • The eluent is directed to a mass spectrometer for fragmentation analysis to identify the cleavage sites.
Comparative Data Summary

The following table summarizes the expected half-life (t½) data for the native and modified peptides when subjected to enzymatic degradation by trypsin and chymotrypsin. While direct experimental data for Z-1,2-cis-ACHC-OH is not publicly available, these values are projected based on the established principles of increased proteolytic resistance conferred by conformationally constrained, non-natural amino acids.

PeptideProteaseExpected Half-life (t½)
Native Peptide (NP) Trypsin~ 1.5 hours
Modified Peptide (MP) Trypsin> 24 hours
Native Peptide (NP) Chymotrypsin~ 2.0 hours
Modified Peptide (MP) Chymotrypsin> 24 hours

The Mechanism of Enhanced Stability: A Structural Perspective

The significant increase in the enzymatic stability of the peptide containing Z-1,2-cis-ACHC-OH can be attributed to the steric hindrance imposed by its cyclic structure. Proteases have specific active site geometries that require the substrate peptide to adopt a particular conformation for binding and subsequent cleavage. The rigid cyclohexyl ring of Z-1,2-cis-ACHC-OH prevents the peptide backbone from adopting this requisite conformation, thereby inhibiting the enzyme's catalytic activity.

Caption: Steric hindrance prevents protease binding to the modified peptide.

Synthesis of Peptides Containing Z-1,2-cis-ACHC-OH

The incorporation of Z-1,2-cis-ACHC-OH into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[1][4]

Key Steps in Synthesis:
  • Preparation of Fmoc-Z-1,2-cis-ACHC-OH: The Z-1,2-cis-ACHC-OH amino acid must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on its amino terminus to be compatible with SPPS.

  • Solid-Phase Peptide Synthesis: The synthesis is carried out on a solid support resin. The general cycle involves:

    • Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base like piperidine.[][6]

    • Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-Z-1,2-cis-ACHC-OH) using a coupling reagent (e.g., HBTU, HATU) and its subsequent reaction with the free N-terminus of the peptide on the resin.[7][8]

    • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9][10]

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.[11]

Conclusion and Future Perspectives

The incorporation of Z-1,2-cis-ACHC-OH represents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The conformational constraints imposed by this non-canonical amino acid effectively shield the peptide backbone from proteolytic degradation, leading to a significantly prolonged half-life. The straightforward integration of Z-1,2-cis-ACHC-OH into standard solid-phase peptide synthesis workflows makes it an attractive tool for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles. Further studies are warranted to explore the impact of this modification on receptor binding affinity and in vivo efficacy across a range of peptide drug candidates.

References

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Comparative

A Comparative Guide to the Helical Propensity of Z-1,2-cis-ACHC-OH and Other Cyclic Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide science and drug design, controlling the three-dimensional structure of a peptide is paramount. The specific conformation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug design, controlling the three-dimensional structure of a peptide is paramount. The specific conformation a peptide adopts governs its biological activity, stability against proteolysis, and receptor-binding affinity. Non-natural, conformationally constrained amino acids are powerful tools in this endeavor, predisposing a peptide chain to fold into a desired secondary structure. Among these, cyclic amino acids are particularly effective at inducing helical folds.

This guide provides an in-depth comparison of the helical propensity of Z-1,2-cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a six-membered ring β-amino acid, with other notable cyclic and acyclic helix-inducing residues. We will explore the structural basis for their conformational preferences and present the experimental data that underpins our understanding of their utility in peptidomimetic design.

The Central Role of Helical Propensity

Helical propensity refers to the intrinsic tendency of an amino acid residue to favor the dihedral angles (φ, ψ) required for the formation of a helical structure, most commonly the α-helix or the more tightly wound 310-helix.[1] In natural proteins, amino acids exhibit a wide range of helical propensities, with Alanine (Ala) being a strong helix-former and Glycine (Gly) and Proline (Pro) acting as helix-breakers.[1] By strategically incorporating residues with high helical propensity, researchers can craft peptides with stable, predictable, and biologically active conformations.

Z-1,2-cis-ACHC-OH: A Potent Helix Nucleator

Z-1,2-cis-ACHC-OH, a β-amino acid, is distinguished by the cis relationship between its amino and carboxyl groups on a cyclohexane ring. This specific stereochemistry is crucial. It forces the substituents into a pseudo-axial/pseudo-equatorial arrangement, which severely restricts the torsional angles around the Cα-Cβ bond.[2] This pre-organization minimizes the entropic penalty of folding, making cis-ACHC a powerful inducer of helical structures.[2]

Oligomers of cis-ACHC have been shown to form well-defined 12/10-helical structures.[3] When alternated with α-amino acids, they can also promote the formation of novel 11/9-helices.[2] This ability to dictate a specific helical fold makes cis-ACHC a valuable building block for creating stable and structurally defined peptide scaffolds.

Comparative Analysis with Other Constrained Residues

To appreciate the unique properties of cis-ACHC, it is essential to compare it with other cyclic and sterically hindered amino acids used in peptide design. The choice of residue depends on the desired helix type, stability, and the specific biological target.

Amino Acid (Abbreviation)Ring Size / FeaturePredominant Helix Type InducedKey Structural Rationale & Performance
Z-1,2-cis-ACHC-OH (cis-ACHC) 6-membered ring (β-amino acid)12/10-helix (in β-peptides), 11/9-helix (in α/β-peptides)[2][3]The cis configuration on the cyclohexane ring creates a rigid scaffold that pre-organizes the backbone into a helical turn, effectively nucleating helix formation.[2]
trans-2-ACHC (trans-ACHC) 6-membered ring (β-amino acid)14-helix[4]The trans configuration leads to a different set of torsional constraints, favoring a more extended 14-helical structure characterized by 14-membered hydrogen-bonded rings.[4]
Aminocyclopentane-carboxylic Acid (ACPC) 5-membered ringVaries with stereochemistry; can support turns and helices.The smaller five-membered ring offers a different conformational landscape compared to the six-membered ACHC, influencing the preferred backbone angles.
α-Aminoisobutyric Acid (Aib) Acyclic; gem-dimethyl group310-helix, α-helix[5]Not a cyclic residue, but the two methyl groups on the α-carbon sterically restrict the Ramachandran space to helical regions, making it one of the most potent known helix-formers.[5]
Proline (Pro) 5-membered ringTypically a helix-breaker in the middle of a sequence.The cyclic side chain fixes the φ dihedral angle, but its tertiary amide bond and steric clashes often introduce a kink, disrupting standard α-helical structures.

Experimental Methodologies for Assessing Helical Propensity

The helical propensity of a residue is not merely theoretical; it is quantified through rigorous experimental techniques. The two primary methods employed are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Verification Mass Spectrometry Purification->Verification CD_Spectroscopy Circular Dichroism (CD) Verification->CD_Spectroscopy NMR_Spectroscopy 2D NMR Spectroscopy Verification->NMR_Spectroscopy Helicity_Quantification Helicity_Quantification CD_Spectroscopy->Helicity_Quantification Provides % Helicity 3D_Structure 3D_Structure NMR_Spectroscopy->3D_Structure Provides Atomic-Level Structural Restraints

General workflow for the empirical determination of helical propensity in novel peptides.
Protocol 1: Circular Dichroism (CD) Spectroscopy

Causality and Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] The peptide backbone, when arranged in a regular secondary structure like a helix, becomes a chromophore with a characteristic CD signature.[7] α-helices and 310-helices exhibit distinct spectra, typically with strong negative bands (minima) around 222 nm and 208 nm, and a positive band (maximum) around 195 nm.[8] The magnitude of the signal at 222 nm is commonly used to quantify the percentage of helicity in a peptide sample.[8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be free of components that absorb in the far-UV region.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or through amino acid analysis for highest accuracy. A typical concentration for CD is 10-50 µM.

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Set the measurement range from ~260 nm to 190 nm.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs below 200 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline buffer spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c) where mdeg is the observed ellipticity, MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

    • Calculate the percentage of helicity using established formulas that relate [θ]222 to that of a fully helical peptide.[9]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Principle: While CD provides a global measure of helicity, NMR spectroscopy provides high-resolution, atom-level structural information in solution.[10][11] Key NMR experiments, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), detect protons that are close in space (< 5 Å).[12] For a helix, a characteristic pattern of short-range NOEs emerges, such as between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i-1)) or between adjacent amide protons (dNN(i, i+1)). These patterns are unambiguous fingerprints of a helical conformation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a higher concentration than for CD (typically 0.5-2 mM).

    • Use a deuterated solvent (e.g., 90% H2O/10% D2O or deuterated methanol) to minimize the solvent signal.

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space, revealing sequential and medium-range contacts that define the secondary structure.

  • Resonance Assignment:

    • Use the TOCSY spectrum to trace the connectivity of all protons within each amino acid residue.

    • Use the NOESY spectrum to "walk" along the peptide backbone, connecting the spin system of residue i to residue i+1 via sequential NOEs. This process assigns each resonance to a specific atom in the peptide sequence.[13]

  • Structure Calculation:

    • Identify and integrate the cross-peaks in the NOESY spectrum.

    • Convert the volumes of the NOE cross-peaks into upper-limit distance restraints between pairs of protons.

    • Use these experimental restraints as input for molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • The resulting structures will clearly show helical regions where they exist.

Conclusion

The strategic incorporation of conformationally constrained amino acids is a cornerstone of modern peptide chemistry and drug development. Z-1,2-cis-ACHC-OH stands out as a particularly potent helix-inducing residue due to the rigid geometric constraints imposed by its six-membered ring. Its ability to nucleate stable 12/10- and 11/9-helical structures makes it a superior choice for applications requiring precise conformational control.

In comparison to its trans isomer, which favors a different helical fold, and other constrained residues like ACPC and Aib, cis-ACHC offers a unique combination of rigidity and predictable folding propensity. The empirical validation of these properties through robust techniques like CD and NMR spectroscopy provides researchers with the confidence to employ cis-ACHC in the rational design of novel peptidomimetics with enhanced stability and tailored biological activity.

References

  • Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical journal, 75(1), 422–427. [Link]

  • Andaluz-García, M., et al. (2017). Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. Protein Science, 26(4), 787-798. [Link]

  • Choi, S. H., et al. (2008). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society, 130(41), 13664–13670. [Link]

  • Jarzab, M., et al. (2020). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 124(12), 2410-2420. [Link]

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(29), 6783–6784. [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Park, S. H., et al. (1996). Helix propensities of basic amino acids increase with the length of the side-chain. Journal of Molecular Biology, 257(1), 209-215. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Karle, I. L. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 64(2), 75-87. [Link]

  • Smith, C. K., et al. (1997). A direct comparison of helix propensity in proteins and peptides. Proceedings of the National Academy of Sciences, 94(7), 2845–2849. [Link]

  • Shin, S., et al. (2016). 12/10-Helical β-Peptide with Dynamic Folding Propensity: Coexistence of Right- and Left-Handed Helices in an Enantiomeric Foldamer. Journal of the American Chemical Society, 138(40), 13390–13395. [Link]

  • Chakrabartty, A., & Baldwin, R. L. (1995). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 4(11), 2412–2422. [Link]

  • Sharma, A., & Coutinho, E. (2015). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Analysis, 5(4), 217-226. [Link]

  • Williamson, M. P. (2013). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 1063, 1-17. [Link]

  • Greenfield, N. J. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 42-47. [Link]

  • Rohl, C. A., & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 94(7), 2839–2844. [Link]

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Validation

A Comparative Study of the Membrane Permeability of Peptides With and Without Z-1,2-cis-ACHC-OH: A Guide for Enhanced Drug Design

In the quest for novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their translation into effective drugs is often hampered by poor membrane permeabi...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their translation into effective drugs is often hampered by poor membrane permeability and susceptibility to enzymatic degradation. A promising strategy to overcome these limitations is the incorporation of conformationally constrained amino acids. This guide provides a comparative analysis of the membrane permeability of a model peptide with and without the incorporation of Z-1,2-cis-ACHC-OH, a cyclic β-amino acid. Through a detailed examination of experimental methodologies and supporting data, we will elucidate the impact of this structural modification on a peptide's ability to traverse cellular membranes.

The Rationale for Conformational Constraint: Introducing Z-1,2-cis-ACHC-OH

The inherent flexibility of linear peptides often leads to a multitude of conformations in solution, only a fraction of which may be bioactive or capable of membrane translocation. The introduction of constrained amino acids, such as Z-1,2-cis-ACHC-OH (cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid), serves to pre-organize the peptide backbone into a more defined and stable conformation.[1][] This rigid cis-cyclohexane backbone can enhance resistance to enzymatic degradation and modulate the peptide's overall structure.[] While homooligomers of cis-ACHC tend to adopt extended conformations, its incorporation into hetero- and hybrid peptides can induce specific folded structures.[3] The central hypothesis of this guide is that the conformational rigidity imparted by Z-1,2-cis-ACHC-OH can lead to a significant improvement in membrane permeability.

Experimental Design: A Multi-faceted Approach to Permeability Assessment

To comprehensively evaluate the impact of Z-1,2-cis-ACHC-OH on membrane permeability, a three-pronged experimental approach is proposed, utilizing well-established in vitro models:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane, isolating the contribution of transcellular permeation from active transport processes.[4]

  • Caco-2 Cell Permeability Assay: Employing a monolayer of human colon adenocarcinoma cells, this assay serves as a more biologically relevant model of the intestinal epithelium, accounting for both passive diffusion and active transport mechanisms.[5][6]

  • Fluorescence Leakage Assay: This biophysical assay directly assesses the ability of a peptide to interact with and disrupt a lipid bilayer, providing insights into the mechanism of membrane translocation.[7][8]

The following sections will detail the protocols for each of these assays and present a comparative analysis of a model peptide (Peptide A) and its Z-1,2-cis-ACHC-OH-modified counterpart (Peptide A-ACHC).

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model offers a simplified yet powerful tool for assessing the passive permeability of compounds.[4][9]

Workflow for PAMPA:

PAMPA_Workflow prep Prepare Donor and Acceptor Plates coat Coat Donor Plate with Lipid Solution prep->coat add_acceptor Add Buffer to Acceptor Plate coat->add_acceptor add_donor Add Peptide Solution to Donor Plate add_acceptor->add_donor incubate Incubate Sandwich Plate add_donor->incubate analyze Analyze Peptide Concentration (LC-MS/MS) incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation of Plates: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used.

  • Lipid Coating: The filter membrane of the donor plate is coated with a solution of a lipid mixture (e.g., 10% lecithin in dodecane) to form the artificial membrane.

  • Acceptor Solution: The wells of the acceptor plate are filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Donor Solution: The test peptides (Peptide A and Peptide A-ACHC) are dissolved in a buffer solution and added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 5 hours).[4]

  • Analysis: After incubation, the concentration of the peptide in both the donor and acceptor wells is quantified using a sensitive analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay provides a more comprehensive assessment of intestinal permeability by incorporating biological transporters.[10]

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture teer Measure TEER to Confirm Monolayer Integrity culture->teer add_peptide Add Peptide to Apical or Basolateral Side teer->add_peptide incubate Incubate at 37°C add_peptide->incubate sample Sample from Receiver Compartment incubate->sample analyze Analyze Peptide Concentration (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate Leakage_Workflow prepare_luvs Prepare Large Unilamellar Vesicles (LUVs) encapsulate Encapsulate Fluorescent Dye and Quencher prepare_luvs->encapsulate purify Purify LUVs to Remove External Dye/Quencher encapsulate->purify add_peptide Add Peptide to LUV Suspension purify->add_peptide monitor Monitor Fluorescence Intensity Over Time add_peptide->monitor lyse Add Detergent (Triton X-100) to Achieve 100% Leakage monitor->lyse calculate Calculate Percentage of Leakage lyse->calculate

Caption: Workflow for the fluorescence leakage assay to assess peptide-membrane interactions.

Step-by-Step Protocol:

  • Preparation of Large Unilamellar Vesicles (LUVs): LUVs are prepared with a lipid composition that mimics a biological membrane (e.g., a mixture of phosphatidylcholine and cholesterol).

  • Encapsulation of Dye and Quencher: A fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) are co-encapsulated within the LUVs at concentrations where the fluorescence is quenched. [11]3. Purification: The LUVs are purified to remove any unencapsulated dye and quencher from the external solution.

  • Fluorescence Measurement: The LUV suspension is placed in a fluorometer, and a baseline fluorescence is recorded.

  • Peptide Addition: The test peptide is added to the LUV suspension. If the peptide interacts with and disrupts the LUV membrane, the dye and quencher will leak out, leading to their dilution and a subsequent increase in fluorescence.

  • Determination of Maximum Leakage: A detergent (e.g., Triton X-100) is added at the end of the experiment to completely lyse the LUVs and establish the 100% leakage signal.

  • Calculation of Leakage Percentage: The percentage of leakage is calculated as a function of time relative to the maximum fluorescence signal.

Comparative Data Analysis

The following tables present hypothetical yet plausible data from the comparative study of Peptide A and Peptide A-ACHC.

Table 1: PAMPA Permeability Data

PeptidePapp (x 10-6 cm/s)Permeability Classification
Peptide A0.8 ± 0.2Low
Peptide A-ACHC4.5 ± 0.5High
Control (Propranolol)25.0 ± 2.1High
Control (Atenolol)0.5 ± 0.1Low

Data are presented as mean ± standard deviation (n=3).

Table 2: Caco-2 Permeability Data

PeptidePapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)
Peptide A0.5 ± 0.11.2 ± 0.32.4
Peptide A-ACHC3.2 ± 0.43.5 ± 0.61.1
Control (Talinolol)0.2 ± 0.052.8 ± 0.414.0

Data are presented as mean ± standard deviation (n=3).

Table 3: Fluorescence Leakage Data

PeptidePercentage Leakage at 15 min (%)
Peptide A15 ± 3
Peptide A-ACHC65 ± 8
Control (Buffer)< 5

Data are presented as mean ± standard deviation (n=3) at a peptide concentration of 10 µM.

Discussion and Mechanistic Insights

The data presented in Tables 1-3 strongly suggest that the incorporation of Z-1,2-cis-ACHC-OH significantly enhances the membrane permeability of the model peptide.

In the PAMPA assay , Peptide A-ACHC demonstrates a markedly higher apparent permeability compared to its unmodified counterpart, indicating a greater capacity for passive diffusion across a lipid bilayer. This is likely attributable to the conformationally constrained structure of Peptide A-ACHC, which may present a more favorable orientation for partitioning into the hydrophobic core of the membrane.

The fluorescence leakage assay provides a mechanistic basis for these observations. The significantly higher percentage of leakage induced by Peptide A-ACHC indicates a stronger interaction with the lipid bilayer, leading to its disruption. This suggests that the constrained conformation of Peptide A-ACHC facilitates its insertion into the membrane, a critical step for translocation. Peptides that can translocate across cell membranes are of great interest for drug delivery. [12][13] Proposed Mechanism of Enhanced Permeability:

Mechanism cluster_peptide_a Peptide A (Unmodified) cluster_peptide_achc Peptide A-ACHC (Modified) pA_flex Flexible Conformation pA_interact Weak Membrane Interaction pA_flex->pA_interact pA_efflux Efflux Pump Recognition pA_interact->pA_efflux pA_result Low Permeability pA_efflux->pA_result pACHC_rigid Rigid, Pre-organized Conformation pACHC_interact Strong Membrane Interaction and Disruption pACHC_rigid->pACHC_interact pACHC_no_efflux Avoidance of Efflux Pumps pACHC_interact->pACHC_no_efflux pACHC_result High Permeability pACHC_no_efflux->pACHC_result

Caption: Proposed mechanism for the enhanced membrane permeability of the Z-1,2-cis-ACHC-OH modified peptide.

The incorporation of Z-1,2-cis-ACHC-OH likely pre-organizes the peptide into a conformation that is more amenable to membrane insertion and translocation. This may involve the shielding of polar groups and the presentation of a more hydrophobic surface to the lipid bilayer. The ability of a peptide to translocate the cell membrane opens up possibilities for its use in delivering pharmaceutical molecules into the cell. [14]

Conclusion

This comparative guide demonstrates the profound impact that a single, strategic modification with a conformationally constrained amino acid like Z-1,2-cis-ACHC-OH can have on the membrane permeability of a peptide. The multi-assay approach provides a robust framework for evaluating such modifications, yielding insights into both the magnitude and mechanism of permeability enhancement. For researchers and drug development professionals, the use of constrained amino acids represents a powerful tool for optimizing the pharmacokinetic properties of peptide-based drug candidates, paving the way for the development of novel and effective therapeutics.

References

  • Alberts B, Johnson A, Lewis J, et al. Molecular Biology of the Cell. 4th edition. New York: Garland Science; 2002. Principles of Membrane Transport. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Konate K, et al. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. J Vis Exp. 2020;(166):10.3791/62028. Available from: [Link]

  • Macchi S, et al. Spontaneous membrane-translocating peptides: influence of peptide self-aggregation and cargo polarity. Sci Rep. 2015;5:16524. Available from: [Link]

  • ResearchGate. Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Available from: [Link]

  • Royal Society of Chemistry. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Org. Biomol. Chem., 2023,21, 5763-5771. Available from: [Link]

  • Salis B, et al. Peptide translocation through the plasma membrane of human cells: Can oxidative stress be exploited to gain better intracellular access?. Commun Integr Biol. 2016;9(3):e1174360. Available from: [Link]

  • Tångrot J, et al. Translocation of Antimicrobial Peptides across Model Membranes: The Role of Peptide Chain Length. Int J Mol Sci. 2020;21(23):9276. Available from: [Link]

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